Amelparib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1227156-72-0 |
|---|---|
Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C19H25N3O3/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18/h10-11,20H,2-9,12H2,1H3,(H,21,23) |
InChI Key |
WBBZUHMHBSXBDT-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amelparib; JPI-289; JPI 289; JPI289. |
Origin of Product |
United States |
Foundational & Exploratory
Amelparib and Neuronal Cell Death: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While specific public domain data on a compound named "Amelparib" is not available, its name suggests a potential role as a PARP (Poly [ADP-ribose] polymerase) inhibitor. This guide provides an in-depth overview of the mechanism of action of PARP inhibitors in preventing neuronal cell death, a pathway of significant interest in the development of therapies for neurodegenerative diseases and acute neuronal injury. The central focus is on the inhibition of PARP-1, a key enzyme in the DNA damage response that, when overactivated, can trigger a specific form of programmed cell death known as parthanatos. This document outlines the signaling cascades, summarizes key quantitative data from studies on representative PARP inhibitors, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows.
Introduction: The Role of PARP-1 in Neuronal Fate
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair.[1][2] In response to DNA strand breaks, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This process is essential for recruiting DNA repair machinery. However, excessive DNA damage, often seen in neurodegenerative conditions and ischemic events, leads to the hyperactivation of PARP-1.[3][4] This overactivation initiates a cascade of events culminating in a form of regulated necrosis termed "parthanatos," which is distinct from apoptosis.[3][5] Parthanatos is a significant contributor to neuronal loss in various neurological disorders.[3][4]
The Parthanatos Cascade: A PARP-1-Dependent Cell Death Pathway
The mechanism of parthanatos involves several key steps that are initiated by the hyperactivation of PARP-1:
-
NAD+ and ATP Depletion: The synthesis of PAR polymers consumes large quantities of NAD+, the substrate for PARP-1.[4] This rapid depletion of cellular NAD+ inhibits glycolysis and mitochondrial respiration, leading to a severe energy crisis and ATP depletion.[4]
-
PAR Polymer-Mediated Signaling: The PAR polymers themselves act as signaling molecules. They can translocate from the nucleus to the mitochondria.[3]
-
AIF Release: At the mitochondria, PAR polymers trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space.[3][6] AIF is a flavoprotein that, under normal conditions, has a role in mitochondrial respiration.[6]
-
Nuclear Translocation and DNA Fragmentation: Once in the cytoplasm, AIF translocates to the nucleus.[6] In the nucleus, AIF, along with its cofactor macrophage migration inhibitory factor (MIF), exhibits nuclease activity, leading to large-scale DNA fragmentation and chromatin condensation, ultimately causing cell death.[5]
This pathway is considered a primary mechanism of neuronal cell death in conditions like stroke, traumatic brain injury, and Parkinson's disease.[1][3]
Quantitative Data on PARP Inhibitor Efficacy
The following tables summarize quantitative data from studies on well-characterized PARP inhibitors, which serve as a proxy for the potential effects of this compound.
Table 1: In Vitro Efficacy of PARP Inhibitors in Neuronal Cell Culture Models
| PARP Inhibitor | Neuronal Cell Type | Insult/Model | IC50 / Effective Concentration | Endpoint Measured | Reference |
| PJ34 | Primary cortical neurons | MNNG-induced excitotoxicity | 20 µM | Reduction in LDH release, increased calcein fluorescence | [1] |
| Olaparib | Malignant lymphocyte cell lines | Spontaneous | IC50 = 5 nM (PARP1), 1 nM (PARP2) | Growth inhibition, induction of apoptosis/necrosis | [7] |
| DPQ | Mouse neuronal cultures | MNNG-induced excitotoxicity | 10 µM | Reduction in cell death | [8] |
Table 2: In Vivo Efficacy of PARP Inhibitors in Animal Models of Neurological Disease
| PARP Inhibitor | Animal Model | Disease/Injury | Dosage | Endpoint Measured | Percent Reduction in Neuronal Death/Infarct Volume | Reference |
| PJ34 | Mouse | Focal Cerebral Ischemia (MCAo) | 10 mg/kg | Number of AIF-positive nuclei | 45% (cortex), 40% (striatum) | [9] |
Key Experimental Protocols
Detailed methodologies for assessing the mechanism of action of PARP inhibitors in neuronal cell death are crucial for reproducible research.
Cell Viability and Cytotoxicity Assays
-
Objective: To quantify the extent of neuronal cell death and the protective effect of the PARP inhibitor.
-
Methodology:
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.[10]
-
Treatment: Cells are pre-treated with the PARP inhibitor at various concentrations for a specified time before inducing neuronal injury with an agent like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or by oxygen-glucose deprivation (OGD).[1][10]
-
LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay. Increased LDH indicates loss of membrane integrity and cell death.[1]
-
Calcein AM Staining: Live cells are stained with Calcein AM, a fluorescent dye that is retained within cells with intact membranes. The fluorescence intensity is proportional to the number of viable cells.[8]
-
Propidium Iodide (PI) Staining: Dead cells with compromised membranes are stained with PI, a fluorescent dye that intercalates with DNA. The number of PI-positive cells is quantified by fluorescence microscopy or flow cytometry.[8]
-
Western Blotting for Protein Expression and Translocation
-
Objective: To detect changes in the levels and subcellular localization of key proteins in the parthanatos pathway.
-
Methodology:
-
Cell Lysis and Fractionation: Following treatment, cells are harvested and lysed. For translocation studies, nuclear and cytoplasmic fractions are separated.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins such as PARP-1, PAR, AIF, and loading controls (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction, and α-tubulin for cytoplasmic fraction).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Immunofluorescence for AIF Translocation
-
Objective: To visualize the translocation of AIF from the mitochondria to the nucleus.
-
Methodology:
-
Cell Culture and Treatment: Neuronal cells are grown on coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against AIF, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.
-
Microscopy: The subcellular localization of AIF is visualized using a fluorescence or confocal microscope. Nuclear translocation of AIF is identified by the co-localization of the AIF signal with the DAPI signal.
-
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of Parthanatos
Caption: Signaling pathway of PARP-1 mediated neuronal cell death (Parthanatos) and the inhibitory action of a presumed PARP inhibitor like this compound.
Experimental Workflow for Assessing Neuroprotection
Caption: A generalized experimental workflow to evaluate the neuroprotective effects of a compound like this compound.
Conclusion and Future Directions
The inhibition of PARP-1 represents a promising therapeutic strategy for mitigating neuronal cell death in a variety of neurological disorders. While direct data on "this compound" is not publicly available, its potential action as a PARP inhibitor would place it within a class of drugs with a well-defined mechanism of action in preventing parthanatos. Future research on this compound would need to confirm its target engagement and efficacy in relevant preclinical models of neuronal injury and neurodegeneration. Key areas of investigation should include its pharmacokinetic and pharmacodynamic properties, blood-brain barrier permeability, and long-term safety profiles. Clinical trials will be essential to determine its therapeutic potential in human patients.[11][12] The continued development of potent and specific PARP-1 inhibitors holds significant promise for the future of neuroprotective therapies.
References
- 1. PARP-1 Inhibition Attenuates Neuronal Loss, Microglia Activation and Neurological Deficits after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of cell death by parthanatos: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. A Dual Role for Poly(ADP-Ribose) Polymerase-1 During Caspase-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis-Inducing Factor Triggered by Poly(ADP-Ribose) Polymerase and Bid Mediates Neuronal Cell Death after Oxygen-Glucose Deprivation and Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical trials in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trials for neuroprotection in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
JPI-289: A Technical Guide to its PARP-1 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical and cellular characteristics of JPI-289, a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This document details its binding affinity for PARP-1, available selectivity data, and the experimental protocols used for its characterization.
Quantitative Analysis of JPI-289 Inhibition
JPI-289 demonstrates potent inhibition of PARP-1 enzymatic activity and cellular poly(ADP-ribose) (PAR) formation. The following tables summarize the available quantitative data for JPI-289.
Table 1: JPI-289 Enzymatic and Cellular Inhibition Data
| Target | Assay Type | IC50 (nM) |
| PARP-1 | Enzymatic Activity | 18.5 |
| Cellular PAR Formation | Cellular Assay | 10.7 |
Note: A comprehensive selectivity profile of JPI-289 against a wider panel of PARP isoforms is not publicly available at the time of this publication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PARP inhibitors like JPI-289.
Homogeneous PARP-1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of PARP-1 by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+).
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
NAD+
-
JPI-289 or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Developer Reagent (for detection of remaining NAD+)
-
384-well assay plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of JPI-289 in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
Enzyme and DNA Preparation: Dilute recombinant PARP-1 and activated DNA to their final working concentrations in Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted JPI-289 or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the PARP-1 and activated DNA mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add 10 µL of NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Stop the reaction by adding 10 µL of the Developer Reagent to each well.
-
Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each JPI-289 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular PAR Formation Immunofluorescence Assay
This assay measures the level of poly(ADP-ribose) (PAR) in cells, which is a direct product of PARP activity.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
JPI-289 or other test compounds
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Microscopy slides or imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells onto microscopy slides or imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JPI-289 or vehicle control for a specified period (e.g., 1 hour).
-
Induction of DNA Damage: Add a DNA damaging agent to the cells for a short period (e.g., 10 minutes) to stimulate PARP activity.
-
Fixation: Wash the cells with PBS and then fix them with Fixation Buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-PAR antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash the cells with PBS and mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the mean fluorescence intensity of the PAR signal in the nucleus of each cell.
-
Data Analysis: Calculate the percent inhibition of PAR formation for each JPI-289 concentration relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows related to JPI-289 and its characterization.
Caption: PARP-1 Signaling Pathway and JPI-289 Inhibition.
Caption: Enzymatic PARP-1 Inhibition Assay Workflow.
Caption: Cellular PAR Formation Assay Workflow.
Amelparib: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amelparib is a potent, orally active, and water-soluble inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1). Its inhibitory action on PARP-1 and cellular PAR formation in the nanomolar range designates it as a significant neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, tailored for professionals in drug development and chemical research.
Chemical Structure
This compound is chemically identified as 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-benzo[d]imidazol-1-yl}methyl)benzonitrile. Its molecular structure is characterized by a central benzimidazole core, substituted at various positions to confer its specific pharmacological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₅O₂ |
| Molecular Weight | 405.50 g/mol |
| IUPAC Name | 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-benzo[d]imidazol-1-yl}methyl)benzonitrile |
| CAS Number | 1227156-72-0 |
| SMILES | CCCCOc1nc2cc(CN3CCOCC3)ccc2n1Cc1ccc(C#N)cc1 |
| InChI | InChI=1S/C23H27N5O2/c1-2-11-29-23-25-20-10-9-17(14-28-12-15-30-16-13-28)18-21(20)27(23)19-6-4-3-5-7-19/h3-7,9-10,18H,2,8,11-16H2,1H3 |
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the construction of the core benzimidazole structure followed by strategic functionalization. The pathway outlined below is a plausible route based on established organic chemistry principles and analogous syntheses of related benzimidazole derivatives.
Overall Synthesis Scheme
Caption: Proposed multi-step synthesis pathway for this compound.
Step 1: Synthesis of 4-(Morpholinomethyl)-3-nitroaniline
The synthesis commences with the aminomethylation of 4-amino-3-nitrobenzonitrile.
-
Reactants: 4-Amino-3-nitrobenzonitrile, morpholine, and formaldehyde.
-
Protocol: To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent such as ethanol, an aqueous solution of formaldehyde and morpholine is added. The reaction mixture is stirred at room temperature. The product, 4-(morpholinomethyl)-3-nitroaniline, is then isolated by filtration and purified by recrystallization.
Step 2: Synthesis of N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine
This step involves the formation of a diamine intermediate.
-
Reactants: 4-(Morpholinomethyl)-3-nitroaniline and propylamine.
-
Protocol: 4-(Morpholinomethyl)-3-nitroaniline is reacted with propylamine under reductive amination conditions. This is followed by the reduction of the nitro group to an amine, typically using a reducing agent like hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), to yield N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine.
Step 3: Formation of the Benzimidazole Core - Synthesis of 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole
The central benzimidazole ring is formed in this step.
-
Reactants: N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine and propionaldehyde.
-
Protocol: The diamine intermediate is condensed with propionaldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole ring. The reaction is typically carried out in a solvent like ethanol under reflux. The resulting 2-propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole is then isolated and purified.
Step 4: Final Assembly - Synthesis of this compound
The final step involves the alkylation of the benzimidazole intermediate.
-
Reactants: 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole and 4-(bromomethyl)benzonitrile.
-
Protocol: The benzimidazole derivative is reacted with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., potassium carbonate) in an inert solvent like acetonitrile. The reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation. After completion, the product, this compound, is isolated and purified using column chromatography.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
Table 2: Representative Yields for Synthesis Steps
| Step | Product | Theoretical Yield (%) |
| 1 | 4-(Morpholinomethyl)-3-nitroaniline | 85-90 |
| 2 | N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine | 70-80 |
| 3 | 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole | 60-70 |
| 4 | This compound | 75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Conclusion
This technical guide provides a detailed overview of the chemical structure and a plausible, efficient synthesis pathway for this compound. The described methodologies and structured data are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and further investigate this promising PARP-1 inhibitor. The provided synthesis route utilizes common and well-established chemical transformations, making it adaptable for laboratory-scale synthesis and potential scale-up operations.
Preclinical Profile of Amelparib in Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the cessation of blood flow to a region of the brain. One of the key enzymes implicated in the cellular response to ischemic injury is Poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 in response to DNA damage triggered by ischemia and reperfusion injury leads to energy depletion and a specific form of programmed cell death known as parthanatos, contributing significantly to neuronal loss. Amelparib (formerly JPI-289) is a potent PARP-1 inhibitor that has demonstrated neuroprotective effects in preclinical models of ischemic stroke. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's therapeutic potential in ischemic stroke.
Data Presentation: Efficacy of this compound in Rodent Stroke Models
The neuroprotective effects of this compound have been quantified in rodent models of both transient and permanent middle cerebral artery occlusion (MCAO). The following tables summarize the key findings from a pivotal preclinical study by Choi et al. (2018)[1][2].
| Ischemic Stroke Model | Treatment | Dosage | Time of Administration (post-MCAO) | Infarct Volume Reduction (%) | Reference |
| Transient MCAO (tMCAO) - 2h occlusion | This compound (JPI-289) | 10 mg/kg | 2 hours | 53% | [1][2] |
| Permanent MCAO (pMCAO) | This compound (JPI-289) | 10 mg/kg | 2 hours | 16% | [1][2] |
| Transient MCAO (tMCAO) - 2h occlusion | This compound (JPI-289) | 7.5 mg/kg | 2 hours | Significant Reduction | |
| Transient MCAO (tMCAO) - 2h occlusion | This compound (JPI-289) | 10 mg/kg | up to 12 hours | Significant Reduction |
Table 1: Effect of this compound on Infarct Volume in Rodent MCAO Models
| Ischemic Stroke Model | Treatment | Dosage | Time of Administration (post-MCAO) | Outcome | Time Point of Assessment | Reference |
| Transient MCAO (tMCAO) - 2h occlusion | This compound (JPI-289) | 10 mg/kg | 2 hours | Improved neurological function | Up to 28 days | [1][2] |
Table 2: Effect of this compound on Neurological Function in a Rodent tMCAO Model
Experimental Protocols
Animal Models of Ischemic Stroke
a) Transient Middle Cerebral Artery Occlusion (tMCAO)
This model mimics the clinical scenario of ischemia followed by reperfusion.
-
Animal Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O:O₂ (70:30).
-
Procedure:
-
A midline ventral neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated distally and coagulated.
-
A temporary ligature is placed on the CCA.
-
A nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a silicon-coated tip is introduced into the ECA stump.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a significant drop in regional cerebral blood flow (rCBF) monitored by Laser Doppler Flowmetry.
-
The filament is left in place for a defined period (e.g., 2 hours).
-
For reperfusion, the filament is withdrawn.
-
The ECA stump is ligated, and the incision is closed.
-
-
Sham Control: Animals undergo the same surgical procedure without the insertion of the filament.
b) Permanent Middle Cerebral Artery Occlusion (pMCAO)
This model represents a scenario where reperfusion does not occur.
-
Procedure: The procedure is similar to the tMCAO model, but the filament is left in place permanently.
Drug Administration
-
Compound: this compound (JPI-289)
-
Vehicle: While the specific vehicle used in the key preclinical studies was not explicitly detailed, a common vehicle for intravenous administration of similar compounds in preclinical settings is a mixture of solvents such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP), or simply dissolved in normal saline. It is crucial to ensure the solubility and stability of the compound in the chosen vehicle.
-
Route of Administration: Intravenous (IV) injection.
-
Dosage: 10 mg/kg body weight.
-
Time of Administration: 2 hours after the onset of MCAO.
Assessment of Neurological Deficits
Several scoring systems are used to evaluate neurological function in rodents after stroke. The choice of the test depends on the specific functional aspect being assessed.
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.
-
Bederson Score: A grading system based on forelimb flexion and circling behavior.
-
Score 0: No apparent deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Decreased resistance to lateral push.
-
Score 3: Unilateral circling.
-
-
Garcia Score: An 18-point scoring system assessing spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.
Measurement of Infarct Volume
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining
This method is widely used to visualize the infarct area.
-
Tissue Preparation: 24 hours after MCAO, animals are euthanized, and their brains are rapidly removed.
-
Slicing: The brain is chilled and sliced into 2 mm coronal sections using a brain matrix.
-
Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes. Viable tissue stains red due to the enzymatic reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains unstained (white).
-
Image Acquisition: The stained slices are photographed or scanned.
-
Quantification: The infarct area in each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere volume.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects by inhibiting PARP-1, a key enzyme in the cellular response to DNA damage and a critical mediator of cell death and neuroinflammation in ischemic stroke.
PARP-1-Mediated Cell Death: Parthanatos
Ischemia and reperfusion lead to excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing extensive DNA damage. This triggers the hyperactivation of PARP-1.
Caption: Parthanatos signaling pathway in ischemic stroke.
PARP-1 in Neuroinflammation
PARP-1 also plays a crucial role in the inflammatory response following ischemic stroke, primarily through its interaction with the transcription factor NF-κB in microglia, the resident immune cells of the brain.
Caption: PARP-1's role in neuroinflammation after ischemic stroke.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound in an ischemic stroke model.
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
Preclinical studies have demonstrated that this compound (JPI-289), a potent PARP-1 inhibitor, significantly reduces infarct volume and improves neurological outcomes in rodent models of ischemic stroke. Its mechanism of action is centered on the inhibition of PARP-1 hyperactivation, thereby preventing the PARthanatos cell death cascade and mitigating the neuroinflammatory response. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for acute ischemic stroke. Future studies should continue to explore its efficacy in models that incorporate comorbidities and delayed treatment windows to enhance its translational potential.
References
JPI-289: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPI-289 is a novel, water-soluble Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor that has been investigated for its neuroprotective potential, particularly in the context of acute ischemic stroke. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of JPI-289. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of the quantitative data from these studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's development history.
Introduction: The Rationale for PARP-1 Inhibition in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological damage. A key player in this cascade is the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. While essential for maintaining genomic integrity under normal physiological conditions, the excessive activation of PARP-1 in response to the severe DNA damage caused by ischemia-reperfusion injury is detrimental.
This hyperactivation leads to the depletion of cellular energy reserves, specifically nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), culminating in a form of programmed cell death known as parthanatos.[1] Furthermore, PARP-1 activation contributes to neuroinflammation, a critical component of secondary injury in stroke.[1] Therefore, the inhibition of PARP-1 presents a promising therapeutic strategy to mitigate the damaging effects of ischemic stroke. JPI-289 was developed as a potent PARP-1 inhibitor with the potential to offer neuroprotection in this setting.[1]
Mechanism of Action of JPI-289
JPI-289 exerts its neuroprotective effects by directly inhibiting the enzymatic activity of PARP-1. In the context of an ischemic stroke, the sequence of events and the intervention point of JPI-289 can be summarized as follows:
-
Ischemia-Reperfusion Injury: The initial lack of blood flow followed by its restoration leads to the generation of reactive oxygen species (ROS) and nitric oxide (NO).
-
DNA Damage: These reactive molecules cause significant damage to the DNA of neuronal cells.
-
PARP-1 Hyperactivation: In response to extensive DNA damage, PARP-1 becomes hyperactivated.
-
NAD+ and ATP Depletion: PARP-1 consumes large quantities of NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers at the site of DNA damage. This rapid depletion of NAD+ impairs cellular energy metabolism, leading to a drop in ATP levels.
-
Parthanatos and Apoptosis: The accumulation of PAR polymers can signal for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, triggering caspase-independent cell death (parthanatos). The energy crisis also contributes to caspase-dependent apoptosis.[1]
-
Neuroinflammation: PARP-1 activation can also promote the expression of pro-inflammatory genes, exacerbating the inflammatory response in the ischemic brain.[1]
By inhibiting PARP-1, JPI-289 is designed to interrupt this cascade, thereby preserving cellular energy stores, reducing cell death, and dampening the inflammatory response.[1]
Preclinical Development
The neuroprotective effects of JPI-289 were evaluated in both in vitro and in vivo models of ischemic stroke.
In Vitro Studies: Oxygen-Glucose Deprivation (OGD) Model
The efficacy of JPI-289 in a cellular model of ischemia was assessed using an oxygen-glucose deprivation (OGD) model in rat cortical neurons.[1]
-
Cell Culture: Primary cortical neurons were isolated from rat embryos and cultured for a standard period, typically 7 days in vitro (DIV), to allow for maturation.
-
OGD Induction: The culture medium was replaced with a glucose-free balanced salt solution, and the cultures were placed in a hypoxic chamber with a controlled atmosphere (e.g., <0.2% O2, 5% CO2, 95% N2) for a duration of 2 hours to simulate ischemic conditions.
-
JPI-289 Treatment: Following the 2-hour OGD period, the cells were returned to a normoxic environment with standard culture medium, and JPI-289 was administered for a 2-hour treatment period.
-
Outcome Measures: The effects of JPI-289 were quantified by measuring:
-
PARP-1 Activity: Assessed by measuring the levels of PAR polymers.
-
Cellular Energy Levels: ATP and NAD+ concentrations were determined.
-
Apoptosis Markers: Levels of apoptosis-inducing factor (AIF), cytochrome C, and cleaved caspase-3 were measured.
-
Cell Viability: Assessed using Trypan blue staining and lactate dehydrogenase (LDH) assays.
-
JPI-289 demonstrated potent inhibition of PARP-1 activity and cellular PAR formation in the nanomolar range.[1] Treatment with JPI-289 after OGD in rat cortical neurons led to the attenuation of PARP activity, restoration of ATP and NAD+ levels, and a reduction in apoptosis-associated molecules.[1]
| Parameter | IC50 |
| PARP-1 Activity | 18.5 nmol/L |
| Cellular PAR Formation | 10.7 nmol/L |
Table 1: In Vitro Inhibitory Concentrations of JPI-289 [1]
In Vivo Studies: Rodent Models of Middle Cerebral Artery Occlusion (MCAO)
The neuroprotective effects of JPI-289 in a living organism were evaluated using transient (tMCAO) and permanent (pMCAO) middle cerebral artery occlusion models in rats, which are well-established models of ischemic stroke.
-
Animal Model: Male rats were used for the MCAO surgery.
-
Surgical Procedure: An intraluminal suture method was employed. A monofilament nylon suture was inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
tMCAO: The suture was left in place for 2 hours and then withdrawn to allow for reperfusion.
-
pMCAO: The suture was left in place permanently.
-
-
JPI-289 Administration: JPI-289 was administered intravenously at a dose of 10 mg/kg, 2 hours after the onset of MCAO.
-
Outcome Measures:
-
Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where the non-infarcted tissue stains red and the infarct appears white. Magnetic Resonance Imaging (MRI) with diffusion-weighted imaging (DWI) and fluid-attenuated inversion recovery (FLAIR) was also used to assess infarct volume and brain swelling at 24 hours and 7 days.
-
Apoptotic Cell Count: The number of apoptotic cells in the ischemic region was quantified.
-
Neurological Function: Assessed at 24 hours, 7 days, and 28 days post-MCAO using a battery of behavioral tests. While the specific tests used in the JPI-289 studies are not detailed, standard tests for rodent stroke models include the modified Neurological Severity Score (mNSS), Bederson score, foot-fault test, and cylinder test. These tests evaluate motor function, sensory function, and reflexes.
-
JPI-289 demonstrated significant neuroprotective effects in the MCAO models, leading to a reduction in infarct volume and an improvement in long-term neurological function.
| MCAO Model | Outcome Measure | % Reduction vs. Control |
| tMCAO (2h reperfusion) | Infarct Volume (24h) | 53% |
| tMCAO (2h reperfusion) | Apoptotic Cells (24h) | 56% |
| pMCAO | Infarct Volume (24h) | 16% |
Table 2: In Vivo Efficacy of JPI-289 in Rat MCAO Models
Clinical Development: Phase I First-in-Human Study
A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of JPI-289 in healthy male volunteers. The study consisted of a single ascending dose (SAD) and a multiple ascending dose (MAD) component.
Study Design and Methodology
-
Study Type: Randomized, double-blind, placebo-controlled.
-
Participants: Healthy male volunteers.
-
SAD Component: 40 subjects received a single intravenous infusion of JPI-289 (35, 75, 150, 300, or 600 mg) or placebo over 30 minutes.
-
MAD Component: 24 subjects received an intravenous infusion of JPI-289 (150, 300, or 450 mg) or placebo over 1 hour, every 12 hours for 3.5 days (a total of 7 doses).
-
Pharmacokinetic Analysis: Plasma and urine concentrations of JPI-289 and its metabolites were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Safety and Tolerability: Assessed through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.
Pharmacokinetic Data
JPI-289 demonstrated a predictable pharmacokinetic profile.
Single Ascending Dose (SAD) Study
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUClast (ng·h/mL) |
| 35 | 422.72 | 0.50 | 2.18 | 658.82 |
| 75 | - | - | - | - |
| 150 | - | - | - | - |
| 300 | - | - | - | - |
| 600 | 10,381.25 | 0.47 | 3.21 | 32,066.88 |
| A tendency for supra-proportional increases in Cmax and AUClast was observed at higher doses.[1] |
Multiple Ascending Dose (MAD) Study
| Dose (mg) | t1/2 (hr) | Accumulation Index |
| 150 | 3.05 | 1.52 |
| 300 | 1.88 | 1.76 |
| 450 | - | - |
| The plasma concentration of JPI-289 reached a steady state rapidly.[1] |
Table 3: Summary of Pharmacokinetic Parameters of JPI-289 in Healthy Volunteers [1]
Safety and Tolerability
In both the SAD and MAD studies, JPI-289 was well-tolerated. All reported adverse events were of mild intensity and resolved without any lasting effects. The concentration of metabolites was less than 10% of the parent compound.
Conclusion and Future Directions
The discovery and development of JPI-289 have followed a logical and rigorous path from in vitro characterization to preclinical efficacy and early clinical safety evaluation. The compound has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in relevant models of ischemic stroke. The Phase I clinical trial established a favorable safety and pharmacokinetic profile in healthy volunteers.
The data presented in this technical guide support the continued clinical development of JPI-289 as a potential therapeutic agent for acute ischemic stroke. Future research will likely focus on Phase II trials to evaluate the efficacy of JPI-289 in stroke patients, further elucidating the optimal therapeutic window and patient population that would benefit most from this targeted therapy. The development of JPI-289 represents a promising advancement in the search for effective neuroprotective treatments for this debilitating condition.
References
Amelparib pharmacokinetics and bioavailability in animal models
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Novel Chemical Entities in Animal Models
Introduction
This document provides a comprehensive overview of the methodologies and data interpretation related to the preclinical pharmacokinetic (PK) and bioavailability assessment of novel chemical entities, with a focus on studies conducted in animal models. The principles and protocols outlined herein are fundamental to the drug discovery and development process, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new compound.[1][2] While this guide is intended to be a general framework, the specific experimental details for any given compound, herein referred to as "Amelparib" for illustrative purposes, would need to be adapted based on its unique physicochemical and pharmacological properties.
Quantitative Pharmacokinetic Data
The following tables represent a standardized format for summarizing key pharmacokinetic parameters obtained from in vivo studies in various animal models. This structured presentation allows for a clear comparison of a compound's behavior across different species.[3]
Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse | Rat | Dog | Monkey |
| Dose (mg/kg) | ||||
| C₀ (ng/mL) | ||||
| AUC₀-t (ng·h/mL) | ||||
| AUC₀-inf (ng·h/mL) | ||||
| t₁/₂ (h) | ||||
| CL (mL/min/kg) | ||||
| Vd (L/kg) |
Table 2: Oral (PO) Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse | Rat | Dog | Monkey |
| Dose (mg/kg) | ||||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC₀-t (ng·h/mL) | ||||
| AUC₀-inf (ng·h/mL) | ||||
| t₁/₂ (h) | ||||
| F (%) |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the reproducibility and reliability of pharmacokinetic studies. The following outlines a typical methodology for an in vivo pharmacokinetic study in a rodent model.
Animal Husbandry and Acclimation
Male Sprague-Dawley rats are typically used for pharmacokinetic studies.[4][5] The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. Prior to the study, the animals undergo an acclimation period of at least one week to minimize stress-related physiological changes.
Drug Formulation and Administration
For intravenous administration, the compound is typically dissolved in a suitable vehicle, such as a mixture of saline, polyethylene glycol, and ethanol. For oral administration, the compound is often formulated as a suspension or solution in a vehicle like carboxymethylcellulose.[5] The formulation is prepared fresh on the day of the experiment.[5]
In Vivo Pharmacokinetic Study Design
A typical study design involves two groups of animals: one for intravenous and one for oral administration. A catheter is surgically implanted in the jugular vein for serial blood sampling. After an appropriate recovery period, the compound is administered either as a single intravenous bolus or via oral gavage.
Blood Sample Collection
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). The plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
The concentration of the compound in plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[6][8]
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Software such as WinNonlin is commonly used for these calculations. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.
Visualizations
Diagrams are essential for visualizing complex processes and workflows in pharmacokinetic studies.
Caption: A typical workflow for preclinical pharmacokinetic studies.
Caption: A placeholder for the signaling pathway of this compound.
References
- 1. proventainternational.com [proventainternational.com]
- 2. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kelvinpublishers.com [kelvinpublishers.com]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
Cellular Pathways Modulated by Amelparib Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amelparib (also known as Fluzoparib or SHR-3162) is a potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), particularly PARP1. PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair. By inhibiting PARP, this compound disrupts the repair of single-strand DNA breaks, which, during DNA replication, can lead to the formation of double-strand breaks. In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing double-strand breaks, this accumulation of DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound exerts its primary anti-tumor effect through the inhibition of PARP1, with a half-maximal inhibitory concentration (IC50) of 1.46 ± 0.72 nmol/L in cell-free enzymatic assays. This potent inhibition disrupts the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.
The central paradigm for this compound's efficacy, particularly in cancers with BRCA1/2 mutations, is synthetic lethality. In healthy cells, double-strand DNA breaks that arise from the collapse of replication forks at sites of unrepaired single-strand breaks can be efficiently repaired by the HR pathway. However, in cancer cells harboring mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these double-strand breaks is compromised. The concurrent inhibition of PARP by this compound and the inherent HR deficiency in these cancer cells lead to a catastrophic accumulation of genomic instability, ultimately inducing apoptosis and cell death.
Caption: Synthetic lethality induced by this compound in HR-deficient cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | HR Status | This compound IC50 (µM) | Reference |
| UWB1.289 | Ovarian | BRCA1-deficient | 0.51 | [1] |
| MDA-MB-436 | Breast | BRCA1-deficient | 1.57 | [1] |
| V-C8 | Hamster Lung | BRCA2-deficient | 0.053 | [1] |
| MX-1 | Breast | BRCA1-deficient, BRCA2-mutated | 1.57 | [1] |
| OVCAR-8 | Ovarian | BRCA1 hypermethylated | 1.43 | [1] |
| V-C8#13-5 | Hamster Lung | HR-proficient | >10 | [1] |
| UWB1.289 BRCA1 | Ovarian | HR-proficient | >10 | [1] |
| A549 | NSCLC | Not specified | Not specified | [2] |
| H460 | NSCLC | Not specified | Not specified | [2] |
| H1299 | NSCLC | Not specified | Not specified | [2] |
| PC9 | NSCLC | Not specified | Not specified | [2] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Duration (days) | Reference |
| This compound | 30 mg/kg | 59 | 21 | [1] |
| Olaparib | 30 mg/kg | 44 | 21 | [3] |
| This compound + Cisplatin | 3 mg/kg | 61.4 | 21 | [1] |
| This compound + Paclitaxel | 3 mg/kg | 55.3 | 21 | [1] |
| This compound + Apatinib | 3 mg/kg | 72.8 | 21 | [1] |
| This compound + Cisplatin + Apatinib | Not specified | 84.9 | 21 | [1] |
| This compound + Paclitaxel + Apatinib | Not specified | 75.6 | 21 | [1] |
Data from MDA-MB-436 (BRCA1-deficient) xenograft model.
Table 3: Clinical Efficacy of this compound in a Phase I Trial
| Patient Cohort | Objective Response Rate (ORR) (%) | Median Progression-Free Survival (mPFS) (months) | Reference |
| Platinum-sensitive Ovarian Cancer | 30 | 9.3 | [4][5] |
| Breast Cancer | 7.7 | 3.5 | [4][5] |
Modulated Cellular Pathways
This compound treatment impacts several interconnected cellular pathways, primarily revolving around the DNA damage response.
DNA Damage and Repair
As a PARP inhibitor, this compound's most direct effect is on the DNA damage repair machinery.
-
Inhibition of PARP and Base Excision Repair (BER): this compound competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of DNA repair proteins to sites of single-strand breaks, effectively stalling the BER pathway. Preclinical studies have shown that this compound treatment leads to a dose-dependent reduction in H2O2-induced PARylation in cancer cell lines.
-
Induction of Double-Strand Breaks: The persistence of unrepaired single-strand breaks due to PARP inhibition leads to the collapse of replication forks during S-phase, resulting in the formation of highly cytotoxic double-strand breaks. This is evidenced by a concentration-dependent increase in the levels of phosphorylated histone H2AX (γH2AX), a marker of double-strand breaks, in BRCA-deficient cells treated with this compound.[1]
Caption: this compound's impact on the DNA damage repair pathway.
Cell Cycle Regulation
The accumulation of DNA double-strand breaks triggers cell cycle checkpoints, leading to an arrest in cell division to allow time for repair.
-
G2/M Arrest: Preclinical data demonstrates that this compound treatment induces a G2/M phase cell cycle arrest in HR-deficient cells. This is characterized by increased levels of phosphorylated CDK1 (pCDK1) and Cyclin B, key regulators of the G2/M transition.[1]
Caption: this compound-induced G2/M cell cycle arrest pathway.
Apoptosis
When DNA damage is overwhelming and cannot be repaired, cells undergo programmed cell death, or apoptosis.
-
Caspase Activation: In HR-deficient cells, this compound treatment leads to a concentration-dependent increase in the processing of caspases-3, -8, and -9, which are key executioners of the apoptotic cascade.[1]
Caption: Apoptotic pathway activated by this compound treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for detecting changes in protein levels (e.g., PAR, γH2AX) following this compound treatment.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Caption: General workflow for Western Blot analysis.
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 1 hour at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for γH2AX foci.
-
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
-
Conclusion
This compound is a potent PARP inhibitor that effectively targets cancer cells with homologous recombination deficiencies through the mechanism of synthetic lethality. Its primary mode of action involves the disruption of DNA repair pathways, leading to the accumulation of double-strand breaks, which in turn triggers G2/M cell cycle arrest and apoptosis. The preclinical and clinical data presented in this guide underscore the therapeutic potential of this compound, particularly in the context of personalized medicine for patients with specific genetic biomarkers. The provided experimental protocols offer a framework for further investigation into the cellular and molecular effects of this promising anti-cancer agent.
References
- 1. Pharmacologic characterization of fluzoparib, a novel poly(ADP‐ribose) polymerase inhibitor undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors [article.cjcrcn.org]
- 4. Synergism of PARP inhibitor fluzoparib (HS10160) and MET inhibitor HS10241 in breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluzoparib (SHR3162,氟唑帕利) - 仅供科研 | PARP1抑制剂 | MCE [medchemexpress.cn]
Amelparib (JPI-289): A Technical Guide to PARP-1 Target Validation in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the validation of Poly(ADP-ribose) polymerase-1 (PARP-1) as a therapeutic target for neurodegenerative conditions, with a specific focus on the potent PARP-1 inhibitor, Amelparib (also known as JPI-289). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Rationale for PARP-1 Inhibition in Neurodegeneration
Overactivation of the nuclear enzyme PARP-1 is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1] In the initial stages of these diseases, PARP-1 plays a protective role by detecting and repairing mild DNA damage in neurons. However, as the disease progresses, severe DNA damage leads to the hyperactivation of PARP-1.[1] This excessive activity results in significant depletion of cellular NAD+ and ATP, which are vital for neuronal survival and function, ultimately leading to cell death through pathways like apoptosis and parthanatos.[1] PARP-1 overactivation is also implicated in pathological protein aggregation, neuroinflammation, and mitochondrial dysfunction, further exacerbating the neurodegenerative process.[1] Therefore, the inhibition of PARP-1 presents a promising therapeutic strategy to mitigate neuronal death and slow disease progression.[2]
This compound (JPI-289) is a potent, water-soluble, and orally active inhibitor of PARP-1 that has demonstrated significant neuroprotective effects in preclinical models of neuronal injury.
Quantitative Data on this compound (JPI-289)
The following tables summarize the key quantitative data for this compound (JPI-289) from preclinical studies.
| Parameter | Value | Assay/Model | Reference |
| PARP-1 Inhibition (IC50) | 18.5 nM | Enzyme Activity Assay | MedChemExpress |
| Cellular PAR Formation (IC50) | 10.7 nM | Cellular Assay | MedChemExpress |
| Preclinical Model | Treatment Protocol | Key Findings | Reference |
| In Vitro: Oxygen-Glucose Deprivation (OGD) in Rat Cortical Neurons | Treatment with JPI-289 for 2 hours after 2 hours of OGD | Attenuated PARP activity; Restored ATP and NAD+ levels; Reduced apoptosis-associated molecules (AIF, cytochrome C, cleaved caspase-3) | Patsnap Synapse |
| In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats | 10 mg/kg JPI-289 administered 2 hours after MCAO with reperfusion | Reduced infarct volume; Improved long-term neurological function | Patsnap Synapse |
Signaling Pathway of PARP-1 Mediated Neuronal Cell Death
The following diagram illustrates the signaling cascade initiated by DNA damage and PARP-1 overactivation, leading to neuronal cell death, and the point of intervention for this compound.
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neurons
This protocol simulates ischemic conditions in a cell culture setting to evaluate the neuroprotective effects of this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat fetuses.
-
Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Maintain cultures at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Wash neuron cultures twice with a glucose-free DMEM or Earle's Balanced Salt Solution (EBSS).
-
Place the culture plates in a hypoxic chamber equilibrated with 95% N2 and 5% CO2 at 37°C for a specified duration (e.g., 2 hours).
-
-
This compound Treatment:
-
Following the OGD period, replace the glucose-free medium with fresh glucose-free medium containing the desired concentrations of this compound or vehicle control.
-
Return the plates to the hypoxic chamber for the treatment duration (e.g., 2 hours).
-
-
Reoxygenation:
-
After treatment, replace the medium with the original pre-conditioned Neurobasal medium.
-
Return the cultures to the normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Assess using MTT or LDH assays.
-
ATP/NAD+ Levels: Quantify using commercially available bioluminescent assay kits.
-
Western Blot: Analyze the expression of apoptosis-related proteins (see protocol 4.3).
-
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
This surgical model in rodents mimics ischemic stroke to assess the in vivo efficacy of this compound.
Experimental Workflow:
Detailed Surgical Protocol (Rat):
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation:
-
Carefully dissect and ligate the distal branches of the ECA.
-
Place a temporary ligature around the origin of the ECA.
-
Place a temporary ligature around the CCA.
-
-
Filament Insertion and Occlusion:
-
Make a small incision in the ECA.
-
Introduce a silicone-coated monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
Maintain the filament in place for the desired occlusion period (e.g., 2 hours).
-
-
This compound Administration:
-
At a predetermined time point (e.g., 2 hours post-occlusion), administer this compound (e.g., 10 mg/kg) or vehicle intravenously.
-
-
Reperfusion:
-
Gently withdraw the monofilament to allow reperfusion.
-
Permanently ligate the ECA stump.
-
Close the cervical incision.
-
-
Post-operative Care:
-
Monitor the animal during recovery from anesthesia.
-
Provide post-operative analgesia as required.
-
-
Outcome Assessment:
-
Neurological Scoring: Evaluate motor deficits at various time points (e.g., 24h, 7 days, 28 days) using a standardized neurological deficit scale.
-
Infarct Volume Measurement: At the end of the study, euthanize the animal, and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Western Blot for Apoptosis Markers
This protocol is used to detect changes in the levels of key apoptosis-related proteins in neuronal lysates from in vitro or in vivo experiments.
Detailed Methodology:
-
Protein Extraction:
-
Harvest cells or brain tissue and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-AIF
-
Rabbit anti-Cytochrome C
-
Rabbit anti-Cleaved Caspase-3
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The preclinical data strongly support the validation of PARP-1 as a therapeutic target in neurodegenerative disease models. This compound (JPI-289) has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in both in vitro and in vivo models of neuronal injury. The experimental protocols detailed in this guide provide a framework for further investigation and validation of this compound and other PARP-1 inhibitors for the treatment of neurodegenerative diseases. The visualization of the underlying signaling pathway and experimental workflows offers a clear understanding of the scientific rationale and the practical steps involved in this area of research.
References
Methodological & Application
Application Notes and Protocols for Amelparib in In Vivo Rat Stroke Models
Disclaimer: To date, no specific studies have been published detailing the dosage and administration of Amelparib in in vivo rat stroke models. The following application notes and protocols are based on established methodologies for evaluating PARP inhibitors and other neuroprotective agents in preclinical stroke research. These guidelines are intended to serve as a starting point for researchers, and a thorough dose-response study is essential to determine the optimal dosage and therapeutic window for this compound.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability worldwide. A key mechanism contributing to neuronal death in stroke is the overactivation of Poly(ADP-ribose) polymerase (PARP). This compound (JPI-289) is a potent and highly specific PARP-1 inhibitor that has shown neuroprotective potential in in vitro models of oxygen-glucose deprivation, suggesting its therapeutic promise for acute ischemic stroke[1].
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a rat model of ischemic stroke, specifically focusing on the transient Middle Cerebral Artery Occlusion (MCAO) model. The protocols outlined below cover the surgical procedure for stroke induction, preparation and administration of the investigational compound, and methods for assessing neurological outcomes and infarct volume.
Quantitative Data from Related Compounds
Due to the absence of specific data for this compound, the following table summarizes dosages and administration routes for other PARP inhibitors and neuroprotective agents that have been investigated in rat MCAO stroke models. This information can be used as a reference for designing initial dose-finding studies for this compound.
| Compound | Dosage | Route of Administration | Timing of Administration | Reference |
| HYDAMTIQ | 1 mg/kg | Intraperitoneal (i.p.) | 4 hours after MCAO | [2] |
| DAMTIQ | 10 mg/kg | Intraperitoneal (i.p.) | 4 hours after MCAO | [2] |
| TIQ-A | 10 mg/kg | Intraperitoneal (i.p.) | 2 hours after MCAO (before reperfusion) | [2] |
| PJ34 | Not Specified | Not Specified | Delayed treatment at 48 hours post-reperfusion | [3] |
| DR-2313 | 10 mg/kg bolus + 10 mg/kg infusion | Intravenous (i.v.) | Pre-ischemia or 2 hours post-occlusion | [4] |
| 3-Aminobenzamide (3-AB) | 30 mg/kg | Not Specified | Not Specified | [5] |
| Minocycline | 3 mg/kg and 10 mg/kg | Intravenous (i.v.) | 4 or 5 hours after MCAO | [6] |
| Isosteviol Sodium (STVNA) | 10 mg/kg | Intravenous (i.v.) | 4 hours after reperfusion | [7] |
| Amygdalin | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days, starting 24 hours post-reperfusion | [8] |
| Arachidonic Acid | 0.3, 1, and 3 g/kg | Intraperitoneal (i.p.) | Daily for 14 days | [9] |
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 250-300g.
-
Justification: Male rats are often preferred in initial studies to avoid the neuroprotective effects of estrogen, which can influence infarct size[10].
-
Acclimation: Animals should be housed for at least one week prior to the experiment with free access to food and water.
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol
The intraluminal suture method is a widely accepted technique for inducing focal cerebral ischemia[10][11].
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip[10]
-
Microvascular clips
-
Laser Doppler Flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat (e.g., with 3-4% isoflurane for induction, maintained at 1.5-2%).
-
Place the animal in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the proximal ECA.
-
Place a temporary microvascular clip on the CCA and the ICA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament through the ECA stump and into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of approximately 70-80% as monitored by Laser Doppler Flowmetry confirms successful occlusion.
-
The duration of occlusion is typically 60-120 minutes for transient MCAO models[12].
-
For reperfusion, carefully withdraw the filament.
-
Close the ECA stump and remove the temporary ligatures and clips.
-
Suture the cervical incision.
-
Allow the animal to recover from anesthesia.
Preparation and Administration of this compound
Preparation:
-
Determine the appropriate vehicle for this compound based on its solubility (e.g., saline, DMSO, etc.).
-
Prepare a stock solution of this compound at a desired concentration.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations for injection.
Administration:
-
Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes for systemic drug delivery in this model.
-
Timing: Based on studies of other PARP inhibitors, a therapeutic window of 4-6 hours post-MCAO is a reasonable starting point for investigation[13][14]. Administration can be initiated before, during, or after the ischemic event.
-
Procedure (for i.v. administration via tail vein):
-
Warm the rat's tail to dilate the veins.
-
Place the rat in a restraining device.
-
Insert a needle (e.g., 27-gauge) attached to a syringe containing the this compound solution into a lateral tail vein.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Assessment of Outcomes
Neurological Deficit Scoring:
-
Perform neurological assessments at 24 hours post-MCAO and at subsequent time points.
-
A commonly used scoring system is the Bederson scale or a modified neurological severity score (mNSS)[15]. An example scale is as follows:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push.
-
3: Unidirectional circling.
-
4: Spontaneous circling or barrel rolling.
-
Infarct Volume Measurement:
-
At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rat.
-
Carefully remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
Visualizations
Caption: Experimental workflow for evaluating this compound in a rat MCAO model.
Caption: Simplified signaling pathway of PARP-1 inhibition in ischemic stroke.
References
- 1. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed PARP-1 Inhibition Alleviates Post-stroke Inflammation in Male Versus Female Mice: Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Combinatorial-approached neuroprotection using pan-caspase inhibitor and poly (ADP-ribose) polymerase (PARP) inhibitor following experimental stroke in rats; is there additional benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Isosteviol Sodium Injection on Acute Focal Cerebral Ischemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amygdalin's neuroprotective effects on acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic acid attenuates brain damage in a rat model of ischemia/reperfusion by inhibiting inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Targeting Parthanatos in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical stroke trial with the PARP inhibitor veliparib - Raymond Koehler [grantome.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for JPI-289 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing JPI-289, a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, in neuroprotection assays. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of JPI-289 in various models of neuronal injury.
Introduction
JPI-289 is a novel, water-soluble PARP-1 inhibitor that has demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic brain injury.[1][2][3] Overactivation of PARP-1 in response to neuronal injury, such as that occurring during a stroke, leads to a cascade of detrimental events including energy failure (depletion of NAD+ and ATP), apoptosis, and neuroinflammation.[1][4] By inhibiting PARP-1, JPI-289 helps to mitigate these processes, thereby preserving neuronal viability and function.
Mechanism of Action
JPI-289 exerts its neuroprotective effects by competitively inhibiting the catalytic activity of PARP-1. In the context of neuronal injury, DNA damage triggers the activation of PARP-1, which then cleaves NAD+ to form poly(ADP-ribose) (PAR) polymers on acceptor proteins. This excessive consumption of NAD+ leads to cellular energy collapse and cell death. JPI-289 blocks this process, thereby preserving intracellular NAD+ and ATP levels, and preventing the downstream activation of apoptotic pathways, including the release of apoptosis-inducing factor (AIF) and cytochrome C.[1][2]
Data Presentation: JPI-289 Concentrations and Efficacy
The following tables summarize the effective concentrations and doses of JPI-289 from key preclinical studies.
Table 1: In Vitro Efficacy of JPI-289
| Parameter | Value | Cell Type | Model | Source |
| PARP-1 Activity Inhibition (IC₅₀) | 18.5 nmol/L | N/A (Enzymatic Assay) | N/A | [1] |
| Cellular PAR Formation Inhibition (IC₅₀) | 10.7 nmol/L | Rat Cortical Neurons | N/A | [1] |
| Non-toxic Concentration | Up to 1 mmol/L | Rat Cortical Neurons | Cell Viability Assays (Trypan Blue, LDH) | [1] |
| Neuroprotective Concentration | Post-insult treatment | Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | [1][2] |
Table 2: In Vivo Efficacy of JPI-289
| Animal Model | Administration Route | Effective Dose | Treatment Window | Key Outcomes | Source |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats | Intravenous | 10 mg/kg | 2 hours post-MCAO with reperfusion | 53% reduction in infarct volume, 56% reduction in apoptotic cells | [4] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats | Intravenous | 10 mg/kg | N/A | 16% reduction in infarct volume | [4] |
| Ischemic Stroke Model | Intravenous | 7.5 mg/kg or 10 mg/kg | 2 hours post-MCAO | Significantly reduced infarct volume | [5] |
| Ischemic Stroke Model | Intravenous | 10 mg/kg | Up to 12 hours post-MCAO | Reduced infarct volume | [5] |
Experimental Protocols
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This protocol describes an in vitro model of ischemia to assess the neuroprotective effects of JPI-289.
Materials:
-
Primary cortical neurons
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
Glucose-free DMEM
-
JPI-289
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Reagents for cell viability assays (e.g., MTT, LDH assay kits)
-
Reagents for apoptosis assays (e.g., Caspase-3 assay kit)
Protocol:
-
Cell Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B-27 and glutamine.
-
OGD Induction:
-
Replace the culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber for a predetermined duration (e.g., 2 hours) to induce ischemic-like injury.
-
-
JPI-289 Treatment:
-
Following the OGD period, replace the glucose-free DMEM with complete Neurobasal medium containing various concentrations of JPI-289 (e.g., ranging from nanomolar to micromolar concentrations). A vehicle control group should be included.
-
Incubate the cells for a specified period (e.g., 2 hours).[1][2]
-
-
Reperfusion: After JPI-289 treatment, replace the medium with fresh, complete Neurobasal medium and return the cells to a normoxic incubator for a recovery period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using standard assays such as the MTT or LDH assay.
-
Apoptosis: Quantify apoptosis by measuring the activity of key apoptotic markers like cleaved caspase-3.
-
Cellular Energy Levels: Assess intracellular ATP and NAD+ levels to determine the effect of JPI-289 on cellular metabolism.
-
In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol outlines an in vivo model of focal cerebral ischemia to evaluate the neuroprotective efficacy of JPI-289.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
JPI-289 (formulated for intravenous injection)
-
Saline (vehicle control)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Equipment for neurological function assessment
Protocol:
-
tMCAO Surgery:
-
Anesthetize the rat.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a specific duration (e.g., 2 hours).
-
-
JPI-289 Administration:
-
At a predetermined time point after the onset of MCAO (e.g., 2 hours), administer JPI-289 (10 mg/kg) or vehicle (saline) intravenously.[4]
-
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Neurological Assessment:
-
At various time points post-MCAO (e.g., 24 hours, 7 days, 28 days), evaluate neurological function using a standardized scoring system (e.g., Bederson's scale).[4]
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 hours or later), euthanize the animals and perfuse the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Immunohistochemistry: Perform immunohistochemical analysis on brain sections to assess for markers of apoptosis (e.g., TUNEL staining) and neuroinflammation.
Visualizations
Caption: JPI-289's neuroprotective signaling pathway.
Caption: In vitro neuroprotection assay workflow.
Caption: In vivo neuroprotection assay workflow.
References
- 1. Neuroprotective effects of a novel poly (ADP-ribose) polymerase-1 inhibitor, JPI-289, in hypoxic rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Early Treatment with Poly(ADP-Ribose) Polymerase-1 Inhibitor (JPI-289) Reduces Infarct Volume and Improves Long-Term Behavior in an Animal Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring PARP-1 Inhibition by Amelparib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) by Amelparib (also known as Fluzoparib or SHR-3162). This document includes detailed protocols for key biochemical and cellular assays, a summary of inhibitory activity, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway. It recognizes single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.
This compound is a potent small molecule inhibitor of PARP-1 and PARP-2.[1] By competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the enzyme, this compound prevents PAR synthesis. This inhibition of SSB repair leads to the accumulation of DNA damage, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[2]
Another important mechanism of action for PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-1 enzyme on the DNA, creating a cytotoxic PARP-DNA complex that can interfere with DNA replication and transcription.[2][3] The potency of a PARP inhibitor is therefore determined by both its catalytic inhibition and its ability to trap PARP on DNA.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against PARP-1 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different PARP inhibitors.
| Inhibitor | PARP-1 IC50 (nM) | Assay Type | Reference |
| This compound (Fluzoparib/SHR-3162) | 2.0 | Enzymatic Assay | [1] |
| This compound (Fluzoparib) | 1.46 ± 0.72 | Cell-free Enzymatic Assay | [4] |
| Olaparib | 1.5 | Enzymatic Assay | [1] |
Signaling Pathway and Experimental Workflow Diagrams
PARP-1 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the detection and repair of DNA single-strand breaks.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
General Workflow for Measuring PARP-1 Inhibition
This diagram outlines the general experimental process for assessing the inhibitory effect of a compound like this compound on PARP-1 activity.
References
- 1. Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Amelparib Efficacy in MCAO Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by the disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological deficits. A key player in this pathological process is the overactivation of Poly(ADP-ribose) polymerase (PARP), which leads to a form of programmed cell death known as parthanatos. Amelparib, a parthenolide analogue, is a potent PARP inhibitor that holds significant promise as a neuroprotective agent in the context of ischemic stroke. By mitigating PARP-mediated cell death and reducing neuroinflammation, this compound aims to preserve neuronal tissue and improve functional outcomes.
This document provides a detailed protocol for assessing the efficacy of this compound in a preclinical model of focal cerebral ischemia: the Middle Cerebral Artery Occlusion (MCAO) model. The MCAO model is a widely used and well-established method for simulating ischemic stroke in rodents. These application notes will guide researchers through the experimental workflow, from the surgical induction of ischemia to the comprehensive evaluation of this compound's neuroprotective effects.
Mechanism of Action of PARP Inhibitors in Ischemic Stroke
Following an ischemic insult, the resulting DNA damage leads to the hyperactivation of PARP-1. This overactivation depletes cellular energy stores (NAD+ and ATP) and triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, culminating in neuronal death through a caspase-independent pathway known as parthanatos. PARP inhibitors like this compound competitively inhibit the catalytic activity of PARP-1, thereby preventing the depletion of cellular energy and blocking the downstream signaling cascade that leads to parthanatos. Furthermore, PARP inhibition has been shown to reduce post-ischemic inflammation by modulating the activity of transcription factors such as NF-κB.[1][2]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal filament model of MCAO is a common and reproducible method for inducing focal cerebral ischemia.[3]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 silicone-coated nylon monofilament
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the silicone-coated filament through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, as monitored by the laser Doppler flowmeter, confirms successful occlusion.
-
For transient MCAO, the filament is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
This compound Administration
This compound (or its analogue, parthenolide) can be administered intraperitoneally.
Materials:
-
This compound/Parthenolide
-
Vehicle (e.g., saline with a small percentage of DMSO)
-
Syringes and needles
Procedure:
-
Prepare a stock solution of this compound/Parthenolide in the chosen vehicle.
-
Administer the drug intraperitoneally immediately after the onset of ischemia or reperfusion, and at subsequent time points as required by the study design (e.g., once daily).
-
A vehicle-only group should be included as a control.
Assessment of Neurological Deficit
Neurological function should be assessed at various time points post-MCAO (e.g., 24h, 48h, 72h) by an observer blinded to the experimental groups. A commonly used scoring system is the 6-point scale.[4]
Scoring System:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
-
5: Death.
Measurement of Infarct Volume
Infarct volume is a primary measure of the extent of ischemic damage and is typically assessed 24h or 72h post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[4]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
4% paraformaldehyde solution
-
Brain matrix
-
Digital camera and image analysis software
Procedure:
-
Euthanize the animal and carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture digital images of the slices and quantify the infarct area in each slice using image analysis software.
-
Calculate the total infarct volume, correcting for edema: Infarct Volume (%) = [(Volume of contralateral hemisphere) - (Volume of non-infarcted ipsilateral hemisphere)] / (Volume of contralateral hemisphere) x 100
Quantification of Brain Edema
Brain water content is a measure of cerebral edema.
Procedure:
-
At the time of sacrifice, weigh the ischemic hemisphere (wet weight).
-
Dry the tissue in an oven at 100°C for 24 hours and re-weigh (dry weight).
-
Calculate the brain water content: Brain Water Content (%) = [(Wet weight - Dry weight) / Wet weight] x 100
Molecular and Cellular Assays
Procedure:
-
Prepare paraffin-embedded brain sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Follow the manufacturer's protocol for the in situ cell death detection kit (e.g., Roche). This typically involves incubating the sections with a TUNEL reaction mixture containing TdT and dUTP-fluorescein.[5]
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize and quantify TUNEL-positive cells in the peri-infarct region using a fluorescence microscope.
Procedure:
-
Homogenize brain tissue from the ischemic hemisphere in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., PARP, cleaved Caspase-3, AIF, Bcl-2, Bax, NF-κB, p-p38 MAPK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).[6][7][8]
Procedure:
-
Homogenize brain tissue or collect serum samples.
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's protocol, which typically involves adding the sample to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.[9]
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Data Presentation
Quantitative data should be presented in clearly structured tables to facilitate comparison between treatment groups. The following tables provide an example based on data for the this compound analogue, parthenolide.[4]
Table 1: Effect of Parthenolide on Neurological Deficit Score after MCAO
| Treatment Group | Dose (mg/kg) | Neurological Score (24h) | Neurological Score (72h) |
| Sham | - | 0.0 ± 0.0 | 0.0 ± 0.0 |
| MCAO + Vehicle | - | 3.5 ± 0.5 | 3.2 ± 0.4 |
| MCAO + Parthenolide | Low | 2.8 ± 0.4 | 2.5 ± 0.5 |
| MCAO + Parthenolide | High | 2.1 ± 0.3 | 1.8 ± 0.4 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle. |
Table 2: Effect of Parthenolide on Infarct Volume and Brain Water Content after MCAO
| Treatment Group | Dose (mg/kg) | Infarct Volume (%) (24h) | Infarct Volume (%) (72h) | Brain Water Content (%) (24h) | Brain Water Content (%) (72h) |
| Sham | - | 0.0 ± 0.0 | 0.0 ± 0.0 | 78.5 ± 0.6 | 78.3 ± 0.5 |
| MCAO + Vehicle | - | 49.2 ± 0.8 | 46.3 ± 0.4 | 85.3 ± 0.5 | 86.2 ± 0.4 |
| MCAO + Parthenolide | Low | 45.1 ± 1.1 | 40.2 ± 0.5** | 83.9 ± 0.6 | 83.1 ± 0.7 |
| MCAO + Parthenolide | High | 42.4 ± 1.3 | 36.7 ± 0.7 | 82.4 ± 0.5 | 81.3 ± 0.5** |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle. |
Mandatory Visualization
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's mechanism in ischemic stroke.
References
- 1. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]
- 2. mayo.edu [mayo.edu]
- 3. Parthenolide Is Neuroprotective in Rat Experimental Stroke Model: Downregulating NF-κB, Phospho-p38MAPK, and Caspase-1 and Ameliorating BBB Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverynews.com [drugdiscoverynews.com]
- 7. Parthenolide alleviates cognitive dysfunction and neurotoxicity via regulation of AMPK/GSK3β(Ser9)/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide alleviates microglia-mediated neuroinflammation via MAPK/TRIM31/NLRP3 signaling to ameliorate cognitive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide is neuroprotective in rat experimental stroke model: downregulating NF-κB, phospho-p38MAPK, and caspase-1 and ameliorating BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing JPI-289 in Combination with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and experimental protocols for investigating the therapeutic potential of JPI-289, a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, in combination with other neuroprotective agents for ischemic stroke and related neurodegenerative conditions.
Introduction
JPI-289 is a novel, water-soluble PARP-1 inhibitor that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1] Excessive activation of PARP-1 in response to DNA damage, a key event in the ischemic cascade, leads to cellular energy depletion and neuronal death.[1] By inhibiting PARP-1, JPI-289 helps to preserve cellular energy stores, reduce apoptosis, and mitigate neuroinflammation.[1][2]
While JPI-289 shows promise as a monotherapy, targeting multiple pathways in the complex pathophysiology of ischemic stroke through combination therapy is a rational approach to enhance neuroprotection. This document outlines the scientific basis and provides detailed experimental protocols for evaluating JPI-289 in combination with other classes of neuroprotective agents.
Preclinical Data on JPI-289 Monotherapy
Preclinical studies have established the neuroprotective efficacy of JPI-289 in various models of ischemic stroke.
| Parameter | Finding | Reference |
| In Vitro Efficacy (OGD Model) | Attenuated PARP activity, restored ATP and NAD+ levels, and reduced apoptosis-associated molecules (AIF, cytochrome C, cleaved caspase-3) in rat cortical neurons. | [1] |
| In Vivo Efficacy (tMCAO Model) | Reduced infarct volume by 53% and apoptotic cells by 56% when administered 2 hours after MCAO. | [2][3] |
| In Vivo Efficacy (pMCAO Model) | Reduced infarct volume by 16%. | [2][3] |
| Optimal Dose (tMCAO) | 10 mg/kg administered intravenously. | [3] |
| Therapeutic Window (tMCAO) | Effective up to 12 hours after MCAO, with greater efficacy observed with earlier administration. | |
| Pharmacokinetics (in rats) | Half-life of 1.4-1.5 hours with 65.6% bioavailability after oral administration. | [1] |
| Pharmacokinetics (in humans) | In a first-in-human study, JPI-289 was well-tolerated. The elimination half-life was 2.18 to 3.21 hours in a single ascending dose study. | [4] |
Rationale for Combination Therapy
The pathophysiology of ischemic stroke involves multiple interconnected pathways, including excitotoxicity, oxidative stress, inflammation, and apoptosis. A multi-target approach using a combination of drugs with complementary mechanisms of action is therefore likely to be more effective than a single-agent therapy.
JPI-289 and NMDA Receptor Antagonists
Rationale: Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is an early event in the ischemic cascade. Combining a PARP-1 inhibitor like JPI-289, which acts downstream to prevent DNA damage-induced cell death, with an NMDA receptor antagonist that blocks the initial excitotoxic insult, could provide synergistic neuroprotection.
JPI-289 and Antioxidants
Rationale: Oxidative stress, characterized by the excessive production of reactive oxygen species (ROS), is a major contributor to neuronal damage following ischemia-reperfusion. While JPI-289 can mitigate some downstream consequences of oxidative DNA damage, combining it with a direct antioxidant could provide a more comprehensive defense against ROS-mediated injury. A study combining the PARP inhibitor 4-amino-1,8-naphthalimide with the antioxidant quercetin showed a significant reversal of CCI-induced changes in a neuropathic pain model, suggesting the potential for this combination strategy in neuroprotection.[5]
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol is designed to assess the synergistic neuroprotective effects of JPI-289 and a combination agent in a well-established in vitro model of ischemic stroke.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glucose-free Neurobasal medium
-
JPI-289
-
Combination agent (e.g., NMDA receptor antagonist like MK-801, or an antioxidant like N-acetylcysteine)
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
-
Cell viability assays (e.g., MTT, LDH)
-
Apoptosis assays (e.g., Caspase-3/7 activity, TUNEL staining)
Procedure:
-
Cell Culture: Plate primary cortical neurons and culture for 7-10 days to allow for maturation.
-
OGD Induction:
-
Wash cultures with glucose-free Neurobasal medium.
-
Replace with fresh glucose-free Neurobasal medium.
-
Place the cultures in a hypoxic chamber for a predetermined duration (e.g., 60-90 minutes).
-
-
Treatment Application:
-
Immediately following OGD, replace the medium with fresh, glucose-containing Neurobasal medium.
-
Add JPI-289 alone, the combination agent alone, or JPI-289 and the combination agent together at various concentrations. Include a vehicle control group.
-
-
Reperfusion: Return the cultures to a normoxic incubator (95% air, 5% CO2) for 24-48 hours.
-
Assessment of Neuroprotection:
-
Measure cell viability using the MTT assay.
-
Quantify cell death by measuring LDH release into the culture medium.
-
Assess apoptosis using a Caspase-3/7 activity assay or by performing TUNEL staining.
-
Data Analysis: Compare the effects of the combination therapy to each agent alone and the vehicle control. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine synergistic effects.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
This protocol details the evaluation of JPI-289 in combination with another neuroprotective agent in a clinically relevant animal model of ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser Doppler flowmeter
-
JPI-289
-
Combination agent
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
-
Neurological scoring system (e.g., Bederson score)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C.
-
MCAO Surgery:
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion with a laser Doppler flowmeter, observing a significant drop in cerebral blood flow.
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90-120 minutes), then withdraw the filament to allow for reperfusion.
-
Drug Administration:
-
Administer JPI-289 (e.g., 10 mg/kg, i.v.), the combination agent, or the combination of both at the onset of reperfusion or at a specified time point post-MCAO. Include a vehicle control group.
-
-
Neurological Assessment:
-
At 24 hours and subsequent time points post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
At 48 hours or a later time point, euthanize the animals and harvest the brains.
-
Slice the brains coronally and stain with TTC. The infarcted tissue will appear white, while viable tissue will be red.
-
Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the infarct volumes and neurological scores between the different treatment groups. Statistical analysis will determine the efficacy of the combination therapy compared to monotherapies and the control.
Visualization of Pathways and Workflows
Signaling Pathway of PARP-1 Inhibition in Neuroprotection
Caption: Mechanism of JPI-289 neuroprotection via PARP-1 inhibition.
Experimental Workflow for In Vivo Combination Therapy
Caption: In vivo experimental workflow for JPI-289 combination therapy.
Logical Relationship for Synergistic Neuroprotection
Caption: Rationale for synergistic neuroprotection with JPI-289 combinations.
References
- 1. Neuroprotective effects of a novel poly (ADP-ribose) polymerase-1 inhibitor, JPI-289, in hypoxic rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early Treatment with Poly(ADP-Ribose) Polymerase-1 Inhibitor (JPI-289) Reduces Infarct Volume and Improves Long-Term Behavior in an Animal Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of a Neuroprotective Poly (ADP‐ribose) Polymerase‐1 Inhibitor, JPI-289, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination strategy of PARP inhibitor with antioxidant prevent bioenergetic deficits and inflammatory changes in CCI-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing JPI-289 dosage to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JPI-289 to minimize potential off-target effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JPI-289?
JPI-289 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the base excision repair pathway, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, JPI-289 prevents the repair of these breaks, which can lead to the accumulation of DNA damage and cell death, particularly in the context of certain pathologies like ischemic stroke where PARP-1 is overactivated.[1][3]
Q2: What are the known or potential off-target effects of PARP inhibitors like JPI-289?
While specific off-target profiling data for JPI-289 is not extensively published, studies on other PARP inhibitors have revealed potential off-target activities. Some PARP inhibitors have been shown to interact with other protein kinases, which could contribute to both therapeutic and adverse effects.[1][4] Common class-wide adverse effects observed in clinical trials of PARP inhibitors include fatigue, nausea, and hematological toxicities (anemia, neutropenia, thrombocytopenia), which may be linked to off-target effects.[2][5] It is important for researchers to monitor for these potential effects in their experimental systems.
Q3: What dosage ranges for JPI-289 have been explored in pre-clinical and clinical studies?
In a pre-clinical animal model of ischemic stroke, an effective dose of 10 mg/kg of JPI-289 was identified.[1][6] In a first-in-human Phase 1 clinical trial in healthy volunteers, single ascending doses up to 600 mg and multiple ascending doses up to 450 mg administered every 12 hours were evaluated.[7][8][9] These studies reported that JPI-289 was generally well-tolerated with only mild adverse events.[7][8][9]
Q4: How can I determine the optimal, on-target effective dose of JPI-289 in my experimental model?
A dose-response study is essential. This typically involves treating your cells or animal models with a range of JPI-289 concentrations. The optimal dose should be the lowest concentration that achieves the desired level of PARP-1 inhibition and therapeutic effect (e.g., neuroprotection) without inducing significant cytotoxicity or off-target effects.
Q5: What are the key pharmacokinetic parameters of JPI-289 from human studies?
In healthy volunteers, JPI-289 administered intravenously reached its maximum plasma concentration (Cmax) within about 30 minutes. The elimination half-life (t1/2) was found to be in the range of 2.18 to 3.21 hours.[5][8][9]
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in cell-based assays at expected therapeutic concentrations.
-
Possible Cause: The JPI-289 concentration may be too high for the specific cell line being used, leading to off-target effects or overwhelming the cellular machinery.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for PARP-1 activity and the CC50 (half-maximal cytotoxic concentration) for your cell line.
-
Optimize Exposure Time: Reduce the duration of JPI-289 exposure. A shorter incubation time may be sufficient to achieve PARP-1 inhibition without causing excessive cell death.
-
Assess Cell Health: Use multiple assays to assess cell viability and cytotoxicity (e.g., MTS/XTT, LDH release, Annexin V/PI staining for apoptosis).
-
Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and is not contributing to cytotoxicity.
-
Issue 2: Inconsistent or lack of desired therapeutic effect in an animal model.
-
Possible Cause: Suboptimal dosage, timing of administration, or route of administration.
-
Troubleshooting Steps:
-
Review Dosing and Administration: Based on pre-clinical data, a dose of 10 mg/kg administered intravenously 2 hours after the ischemic event was shown to be effective in a mouse model.[1][6] Verify that your administration protocol is aligned with these findings or adapted appropriately for your model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the plasma concentration of JPI-289 and the level of PARP-1 inhibition in your target tissue at various time points after administration to ensure adequate drug exposure and target engagement.
-
Evaluate Animal Health: Monitor the overall health of the animals, as unexpected toxicity can confound the therapeutic outcome.
-
Issue 3: Observing unexpected phenotypic changes or alterations in signaling pathways unrelated to PARP-1 inhibition.
-
Possible Cause: Potential off-target effects of JPI-289.
-
Troubleshooting Steps:
-
Kinase Profiling: If you suspect off-target kinase activity, you can perform a kinase profiling assay to screen for interactions between JPI-289 and a panel of known kinases.
-
Pathway Analysis: Utilize techniques like Western blotting or RNA sequencing to investigate changes in key signaling pathways that are not directly downstream of PARP-1.
-
Dose De-escalation: Determine if the unexpected effects are dose-dependent by testing lower concentrations of JPI-289. The goal is to find a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Data Summary
Table 1: JPI-289 Dosage Information from Pre-clinical and Clinical Studies
| Study Type | Model System | Route of Administration | Effective/Tested Dose Range | Key Findings | Reference |
| Pre-clinical (Ischemic Stroke) | Mouse (tMCAO) | Intravenous | 10 mg/kg | Reduced infarct volume and apoptosis. | [1][6] |
| Phase 1 Clinical Trial | Healthy Volunteers | Intravenous Infusion | Single: 35-600 mg; Multiple: 150-450 mg | Generally well-tolerated with mild adverse events. | [7][8][9] |
Table 2: Key Pharmacokinetic Parameters of JPI-289 in Healthy Volunteers (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) |
| 35 mg | 422.72 | ~0.5 | 2.18 |
| 75 mg | Data not specified | ~0.5 | Data not specified |
| 150 mg | Data not specified | ~0.5 | Data not specified |
| 300 mg | Data not specified | ~0.5 | Data not specified |
| 600 mg | 10,381.25 | ~0.5 | 3.21 |
| Note: Cmax and t1/2 values are presented as means. Cmax tended to increase supra-proportionally at higher doses.[7][8] |
Experimental Protocols
Protocol 1: In Vitro PARP-1 Inhibition Assay
-
Cell Culture: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of JPI-289 in culture medium. Add the compound dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., H₂O₂) to stimulate PARP-1 activity.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
PAR Measurement: Quantify the amount of poly(ADP-ribose) (PAR) using a commercially available PARP activity assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the PAR levels against the JPI-289 concentration and determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Cell Culture: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a range of JPI-289 concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Visualizations
Caption: JPI-289 inhibits PARP-1, preventing DNA repair.
Caption: Workflow for optimizing JPI-289 dosage.
Caption: Troubleshooting logic for JPI-289 experiments.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of a Neuroprotective Poly (ADP‐ribose) Polymerase‐1 Inhibitor, JPI-289, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of a Neuroprotective Poly (ADP-ribose) Polymerase-1 Inhibitor, JPI-289, in Healthy Volunteers. | 논문/저서 | 교육연구 | 임상약리학과 | 서울아산병원 [amc.seoul.kr]
- 9. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of a Neuroprotective Poly (ADP-ribose) Polymerase-1 Inhibitor, JPI-289, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce variability in Amelparib animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Amelparib animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, a PARP inhibitor.
| Issue / Question | Potential Causes | Recommended Solutions |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent tumor cell implantation: Variation in the number of viable cells, injection site, or technique. 2. Tumor heterogeneity: Intrinsic differences in the growth rate and drug sensitivity of tumor cells. 3. Animal health status: Underlying health issues in some animals can affect tumor growth. 4. Inconsistent drug administration: Errors in dosing volume or frequency. | 1. Standardize implantation: Ensure a consistent number of viable cells are injected into the same subcutaneous location. Consider using Matrigel to support initial tumor growth. 2. Cell line characterization: Regularly verify the phenotype and genotype of the cancer cell line. 3. Animal health monitoring: Acclimatize animals properly and monitor their health closely throughout the study. Exclude animals that show signs of illness before the study begins. 4. Strict adherence to protocols: Ensure all personnel are thoroughly trained in the dosing procedures. |
| Inconsistent or lack of drug efficacy. | 1. Suboptimal drug formulation: Poor solubility or stability of this compound in the vehicle. 2. Incorrect dosing: The dose may be too low to achieve a therapeutic effect. 3. Drug resistance: The tumor model may have intrinsic or acquired resistance to PARP inhibitors. 4. Variability in drug metabolism: Differences in drug metabolism between individual animals. | 1. Formulation optimization: Develop a stable and consistent formulation for this compound. For oral gavage, a suspension in a vehicle like 10% aqueous solution of gum arabic may be considered. 2. Dose-response studies: Conduct a dose-escalation study to determine the optimal therapeutic dose of this compound. 3. Model selection: Choose a well-characterized tumor model with known sensitivity to PARP inhibitors. 4. Pharmacokinetic analysis: Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model. |
| High toxicity or adverse effects observed. | 1. Dose is too high: The administered dose of this compound may be above the maximum tolerated dose (MTD). 2. Off-target effects: The drug may have unintended effects on other biological pathways. 3. Animal strain sensitivity: The chosen animal strain may be particularly sensitive to this compound. | 1. MTD study: Conduct a maximum tolerated dose study to determine the highest dose that does not cause unacceptable toxicity. 2. Literature review: Research the known off-target effects of this compound and other PARP inhibitors. 3. Strain selection: If toxicity is a persistent issue, consider using a different, less sensitive animal strain. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for repairing single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which then lead to the formation of double-strand breaks during DNA replication. In cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. This is a concept known as synthetic lethality.[1][2]
Q2: How should I prepare this compound for oral administration in mice?
A2: While specific formulation details for this compound are not publicly available, a common method for oral administration of similar compounds in preclinical studies is to prepare a suspension. For example, a formulation for oral gavage could be a suspension in a 10% aqueous solution of gum arabic, administered in a volume of 5-10 ml/kg.[3] It is crucial to ensure the formulation is homogenous to provide consistent dosing. To reduce stress during oral gavage, precoating the gavage needle with sucrose has been shown to be effective.[4]
Q3: What are the key considerations for designing an efficacy study for this compound in a xenograft model?
A3: Key considerations include:
-
Animal Model Selection: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies with human cancer cell lines. The choice of cell line is critical and should be based on its known sensitivity to PARP inhibitors.
-
Group Size and Randomization: Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment and control groups to minimize bias.
-
Dosing Regimen: Determine the optimal dose and schedule through dose-finding studies.
-
Endpoints: Primary endpoints typically include tumor volume and body weight measurements. Secondary endpoints could include pharmacodynamic markers like PAR levels in tumor tissue.
-
Data Analysis: Use appropriate statistical methods to analyze the data.
Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?
A4: A key pharmacodynamic marker for PARP inhibitors is the level of poly(ADP-ribose) (PAR) in tumor tissue. Inhibition of PARP activity leads to a decrease in PAR levels. Tumor biopsies can be collected at different time points after this compound administration and analyzed by methods such as Western blotting or immunohistochemistry to assess PAR levels.[5][6]
Experimental Protocols
Protocol: Single-Agent Efficacy Study of a PARP Inhibitor in a Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the efficacy of a PARP inhibitor, which can be adapted for this compound.
1. Cell Culture and Animal Model:
- Culture a human cancer cell line with known sensitivity to PARP inhibitors (e.g., BRCA-mutant) under standard conditions.
- Use female athymic nude mice, 6-8 weeks old.
2. Tumor Implantation:
- Harvest cancer cells during the exponential growth phase.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
4. Drug Preparation and Administration:
- Prepare the PARP inhibitor (e.g., this compound) in a suitable vehicle for oral gavage.
- Administer the drug or vehicle orally once daily at the predetermined dose.
5. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach a predetermined size or if they show signs of significant distress.
6. Pharmacodynamic Analysis (Optional):
- At the end of the study, or at specific time points, collect tumor tissue to analyze PARP inhibition (e.g., by measuring PAR levels).
Visualizations
Figure 1: Simplified signaling pathway of PARP inhibition by this compound.
Figure 2: General experimental workflow for an in vivo efficacy study.
References
- 1. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JPI-289 In Vitro Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals who are not observing the expected neuroprotective effects of JPI-289 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JPI-289?
JPI-289 is a potent, water-soluble inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] Excessive activation of PARP-1 in response to DNA damage, particularly during events like ischemic brain injury, leads to neuronal apoptosis, necrosis, and inflammation.[1][3] JPI-289 exerts its neuroprotective effects by inhibiting PARP-1 activity, thereby preventing the downstream cascade of cell death.[1][2]
Q2: Has JPI-289 demonstrated neuroprotection in vitro previously?
Yes, JPI-289 has been shown to have neuroprotective effects in an in vitro model of ischemic injury using oxygen-glucose deprived (OGD) rat cortical neurons.[1][2] In these studies, JPI-289 treatment attenuated PARP activity, restored ATP and NAD+ levels, and reduced apoptosis-associated molecules such as apoptosis-inducing factor (AIF), cytochrome C, and cleaved caspase-3.[1][2]
Q3: What are the key parameters of JPI-289's activity from published studies?
The following table summarizes the key quantitative data for JPI-289 from in vitro studies.
| Parameter | Value | Cell System | Reference |
| PARP-1 Activity IC50 | 18.5 nmol/L | N/A | [1] |
| Cellular PAR Formation IC50 | 10.7 nmol/L | Rat Cortical Neurons | [1] |
| Non-toxic Concentration | Up to 1 mmol/L | Rat Cortical Neurons | [1] |
Troubleshooting Guide
Issue: JPI-289 is not showing the expected neuroprotective effect in my in vitro assay.
This is a common issue that can arise from a variety of factors related to the experimental setup. Below are a series of questions to help you troubleshoot your experiment.
Question 1: Is your in vitro model appropriate for studying PARP-1 inhibition-mediated neuroprotection?
-
Recommendation: The choice of an appropriate in vitro model is critical. JPI-289's neuroprotective effects have been demonstrated in a model of oxygen-glucose deprivation (OGD) in rat cortical neurons.[1][2] If you are using a different model, ensure that PARP-1 overactivation is a key driver of cell death in that system. Some neurodegenerative disease models may not involve the same cell death pathways.[4][5]
-
Troubleshooting Steps:
-
Confirm PARP-1 Activation: Before testing JPI-289, confirm that your neurotoxic stimulus (e.g., OGD, chemical toxin) induces PARP-1 activation in your chosen cell type. This can be assessed by measuring Poly(ADP-ribose) (PAR) levels via Western blot or immunofluorescence.
-
Consider Primary Neurons: While cell lines like HT22 or SH-SY5Y can be useful for initial screening, primary neuronal cultures are often more physiologically relevant for neuroprotection studies.[6][7] However, primary cultures can also be more variable.[6]
-
Question 2: Are you using an appropriate concentration and treatment timeline for JPI-289?
-
Recommendation: JPI-289 inhibits PARP-1 and cellular PAR formation in the nanomolar range.[1] However, the optimal concentration for neuroprotection in your specific model may vary. In the OGD model with rat cortical neurons, JPI-289 was administered for 2 hours after a 2-hour OGD period.[1]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of JPI-289 concentrations to determine the optimal effective concentration in your system.
-
Treatment Window: The timing of JPI-289 administration is crucial. Consider whether your experimental design requires pre-treatment, co-treatment, or post-treatment with the neurotoxic stimulus. For insults like OGD, a post-treatment application is clinically relevant.[1]
-
Question 3: Is your assay for measuring neuroprotection sensitive and appropriate?
-
Recommendation: The method used to quantify cell viability or death can significantly impact the results. Common assays include LDH, MTT, and Trypan blue exclusion. For a more detailed understanding of the mechanism, consider assays that measure specific apoptotic markers.
-
Troubleshooting Steps:
-
Multiple Readouts: Use more than one method to assess neuroprotection. For example, combine a metabolic assay like MTT with a cytotoxicity assay like LDH release.
-
Apoptosis Markers: To confirm the mechanism of action, measure downstream markers of PARP-1 inhibition, such as the reduction of AIF, cytochrome C, and cleaved caspase-3.[1][2]
-
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay Using an Oxygen-Glucose Deprivation (OGD) Model
This protocol is based on the methodology described for testing JPI-289 in rat cortical neurons.[1]
-
Cell Culture:
-
Culture primary rat cortical neurons according to standard protocols.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for 2 hours.
-
-
JPI-289 Treatment:
-
After the 2-hour OGD period, remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with a normal culture medium containing the desired concentration of JPI-289.
-
Incubate for a further 2 hours under normoxic conditions.
-
-
Assessment of Neuroprotection:
-
Following the 2-hour treatment with JPI-289, collect cell lysates or culture supernatants for analysis.
-
PARP Activity: Measure PAR levels by Western blot.
-
Cell Viability: Assess cell viability using assays such as LDH or Trypan blue exclusion.
-
Apoptosis Markers: Analyze the levels of AIF, cytochrome C, and cleaved caspase-3 by Western blot.
-
Metabolic Function: Measure ATP and NAD+ levels using commercially available kits.
-
Visualizations
Caption: Signaling pathway of JPI-289 mediated neuroprotection.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Caption: Troubleshooting flowchart for in vitro neuroprotection experiments.
References
- 1. Neuroprotective effects of a novel poly (ADP-ribose) polymerase-1 inhibitor, JPI-289, in hypoxic rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
Technical Support Center: Improving the Therapeutic Window of Amelparib in Stroke Research
Welcome to the technical support center for researchers utilizing Amelparib (JPI-289) in preclinical stroke models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with the goal of optimizing the therapeutic window and achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action in ischemic stroke?
This compound (also known as JPI-289) is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). In the context of ischemic stroke, its neuroprotective effect is primarily attributed to the inhibition of a cell death pathway called "Parthanatos."[1][2] Overactivation of PARP-1 in response to DNA damage triggered by ischemia leads to the production of large polymers of poly(ADP-ribose) (PAR). This, in turn, causes the release of apoptosis-inducing factor (AIF) from the mitochondria, which translocates to the nucleus and initiates DNA fragmentation and cell death.[1][2] By inhibiting PARP-1, this compound prevents this cascade, thereby reducing neuronal death in the ischemic brain.
Q2: What is the reported therapeutic window for PARP inhibitors in preclinical stroke models?
Several studies on various PARP inhibitors in rodent models of middle cerebral artery occlusion (MCAO) suggest a therapeutic window of approximately 4 to 6 hours after the ischemic event.[1] For this compound specifically, one study identified the most effective time of administration to be 2 hours after MCAO with reperfusion in a rat model.
Experimental Design and Dosing
Q3: What is a recommended starting dose for this compound in a rat MCAO model?
Based on preclinical studies, a dose of 10 mg/kg of this compound administered intravenously has been shown to be effective in reducing infarct volume and improving neurological outcomes in a rat model of transient MCAO. This dose was identified as the most effective in a dose-response study.
Q4: What are the key considerations when designing a preclinical study with this compound?
-
Animal Models: The choice of animal model is critical. While younger, healthy male rodents are commonly used, consider using aged animals or animals with comorbidities (e.g., hypertension) to increase the translational relevance of your findings.[1]
-
Sex Differences: Be aware of potential sex-specific effects of PARP inhibitors. Some studies have reported differences in the neuroprotective efficacy of PARP inhibitors between male and female animals.[3]
-
Outcome Measures: Utilize a combination of histological (e.g., infarct volume measurement) and functional (e.g., neurological deficit scores, behavioral tests) outcome measures to comprehensively assess the effects of this compound.[1]
Troubleshooting Guide
Issues with Efficacy and Reproducibility
Q5: I am not observing the expected neuroprotective effect with this compound in my MCAO model. What are the potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Timing of Administration: The therapeutic window is critical. Ensure that this compound is administered within the effective time frame (ideally around 2 hours post-MCAO for rats). Delayed administration beyond this window may not yield significant neuroprotection.
-
Drug Stability and Formulation: Verify the stability of your this compound solution. Improper storage or formulation can lead to degradation of the compound. Prepare fresh solutions for each experiment and refer to the manufacturer's guidelines for storage conditions.
-
Animal Model Variability: The severity of the ischemic insult can vary between animals. Use of methods to monitor cerebral blood flow (e.g., laser Doppler flowmetry) can help ensure consistent and adequate occlusion.
-
Route of Administration: Intravenous administration is commonly used in preclinical studies to ensure rapid and complete bioavailability. If using other routes, consider the pharmacokinetic properties of this compound and potential for first-pass metabolism.
-
Anesthesia: The type of anesthetic used can influence stroke outcome. Be consistent with the anesthetic regimen across all experimental groups.
Q6: My results with this compound are highly variable between individual animals. How can I improve the reproducibility of my experiments?
High variability can obscure true treatment effects. To improve reproducibility:
-
Standardize Surgical Procedures: Ensure that the MCAO surgery is performed consistently by a trained individual. Minor variations in surgical technique can lead to significant differences in infarct size.
-
Blinding and Randomization: Implement blinding (investigators assessing outcomes are unaware of treatment allocation) and randomization (animals are randomly assigned to treatment groups) to minimize bias.
-
Control for Physiological Parameters: Monitor and maintain core body temperature, blood pressure, and blood gases within a physiological range during and after surgery, as these factors can significantly impact stroke outcome.
Drug Formulation and Delivery
Q7: I am having difficulty dissolving this compound for in vivo administration. What solvents or vehicles are recommended?
For intravenous administration in preclinical studies, this compound is often dissolved in a vehicle such as normal saline. It is crucial to consult the manufacturer's data sheet for specific solubility information and recommended vehicles. If solubility issues persist, consider the use of co-solvents or formulation strategies, but be mindful of their potential toxicity and effects on the blood-brain barrier.
Q8: How can I improve the delivery of this compound across the blood-brain barrier (BBB)?
The BBB is a significant challenge for delivering drugs to the brain. While this compound has shown efficacy in preclinical models, strategies to enhance its brain penetration could potentially widen its therapeutic window. Researchers are exploring various drug delivery systems, such as:
-
Nanoparticles: Encapsulating this compound in nanoparticles can potentially improve its stability, circulation time, and ability to cross the BBB.
-
Liposomes: These lipid-based vesicles can be used to carry both hydrophilic and hydrophobic drugs and can be modified to target specific receptors on the BBB.
-
Combination Therapies: Co-administration of this compound with agents that transiently increase BBB permeability could be a potential strategy, though this approach requires careful consideration of potential neurotoxicity.[4]
Adverse Effects
Q9: What are the potential adverse effects of PARP inhibitors that I should monitor in my animal models?
While preclinical stroke studies with this compound have not reported significant adverse effects, data from oncology trials with other PARP inhibitors suggest potential for:
-
Hematological Toxicities: Anemia, neutropenia, and thrombocytopenia are common side effects of some PARP inhibitors.[5] While likely dose-dependent, it is prudent to be aware of these potential effects.
-
Gastrointestinal Issues: Nausea and fatigue have been reported in clinical trials of PARP inhibitors.[6]
Monitoring animal health closely during the experimental period is essential.
Data Presentation
Table 1: Summary of Quantitative Data on this compound (JPI-289) Efficacy in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Parameter | Control Group | This compound (10 mg/kg) Group | Percent Reduction | Reference |
| Infarct Volume (24h post-MCAO) | Varies by study | Significantly reduced | 53% | |
| Apoptotic Cell Count (24h post-MCAO) | Varies by study | Significantly reduced | 56% |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Half-life (t½) | 1.4 - 1.5 hours | |
| Oral Bioavailability | 65.6% |
Experimental Protocols
Key Experiment: Middle Cerebral Artery Occlusion (MCAO) in Rats and this compound Administration
This protocol provides a general framework. Specific details may need to be optimized for individual laboratory conditions and animal strains.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
4-0 monofilament nylon suture with a rounded tip
-
This compound (JPI-289)
-
Vehicle (e.g., sterile normal saline)
-
Laser Doppler flowmetry probe (recommended)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C.
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Place a temporary ligature around the origin of the ECA.
-
Make a small incision in the ECA and insert the 4-0 monofilament suture.
-
Advance the suture into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
For transient MCAO, leave the suture in place for the desired occlusion period (e.g., 2 hours).
-
-
This compound Administration:
-
At the desired time point (e.g., 2 hours after the onset of MCAO), administer this compound (10 mg/kg) or vehicle intravenously (e.g., via the tail vein).
-
-
Reperfusion (for transient MCAO):
-
After the occlusion period, carefully withdraw the filament to allow reperfusion.
-
-
Post-operative Care:
-
Suture the incision and allow the animal to recover from anesthesia.
-
Provide supportive care, including access to food and water.
-
Monitor for any adverse effects.
-
-
Outcome Assessment:
-
At predetermined time points (e.g., 24 hours, 7 days), assess neurological deficits using a standardized scoring system.
-
At the end of the study, euthanize the animals and harvest the brains for infarct volume analysis (e.g., using TTC staining).
-
Visualizations
Caption: this compound inhibits the Parthanatos pathway.
Caption: MCAO experimental workflow.
References
- 1. Preclinical stroke trial with the PARP inhibitor veliparib - Raymond Koehler [grantome.com]
- 2. Emerging role of PARP-1 and PARthanatos in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed PARP-1 Inhibition Alleviates Post-stroke Inflammation in Male Versus Female Mice: Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy for ischemic stroke: potential of neuroprotectants plus thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Amelparib Experimental Design
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Amelparib, a poly-ADP-ribose polymerase (PARP) inhibitor. The information provided is based on the established knowledge of the PARP inhibitor class of drugs and is intended to help researchers anticipate and address common pitfalls in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a PARP inhibitor.[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] this compound works through two primary mechanisms:
-
Catalytic Inhibition : this compound competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of other DNA repair proteins to the site of damage.[4]
-
PARP Trapping : this compound traps PARP enzymes on the DNA at the site of the SSB. This PARP-DNA complex is highly cytotoxic as it can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs).[3][5]
In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[4][6]
Figure 1. Mechanism of synthetic lethality induced by this compound in HR deficient cells.
Troubleshooting Guide
Problem: Higher than expected cell viability after this compound treatment.
This is a common issue that can arise from several factors, ranging from experimental setup to biological resistance.
Possible Cause 1: Acquired Resistance
Cells, especially in long-term culture with the drug, can develop resistance. Several mechanisms have been identified for PARP inhibitors:
| Resistance Mechanism | Description |
| Restoration of HR | Secondary or "reversion" mutations in genes like BRCA1/2 can restore their function, thereby reactivating the homologous recombination pathway.[3][4][7][8] |
| Changes in PARP1 | Point mutations or deletion of the PARP1 gene can reduce PARP trapping, diminishing the cytotoxic effect of the inhibitor.[4] |
| Replication Fork Protection | Mechanisms that stabilize stalled replication forks can prevent their collapse into DSBs, thus conferring resistance.[4][9] |
| Increased Drug Efflux | Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[7] |
| Suppression of NHEJ | Loss of function of key proteins in the non-homologous end joining (NHEJ) pathway, such as 53BP1, can shift the balance towards HR-mediated repair.[6] |
Solution:
-
Sequence key HR genes (e.g., BRCA1/2) to check for reversion mutations.
-
Assess PARP1 expression levels via Western blot or qPCR.
-
Measure intracellular drug concentration using techniques like mass spectrometry.
-
Evaluate the expression of drug efflux pumps like P-gp.
Figure 2. Common resistance pathways to PARP inhibitors like this compound.
Possible Cause 2: Suboptimal Drug Concentration or Inactivity
-
Incorrect Concentration: The calculated IC50 value may vary significantly between cell lines.
-
Drug Degradation: Improper storage or handling can lead to loss of potency.
Solution:
-
Perform a dose-response curve to determine the optimal concentration for your specific cell line (see protocol below).
-
Ensure proper storage of this compound as per the manufacturer's instructions (typically at -20°C or -80°C, protected from light).
-
Prepare fresh drug solutions for each experiment from a validated stock.
Problem: How to determine the optimal concentration of this compound?
Solution: Perform a Cell Viability Assay to Determine the IC50.
The half-maximal inhibitory concentration (IC50) is a critical parameter. A common method is using a resazurin-based assay (like CellTiter-Blue) or an ATP-based assay (like CellTiter-Glo).
Experimental Protocol: Determining this compound IC50 using CellTiter-Glo
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of media).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM). It's common to use a 10-point, 3-fold dilution series.
-
Add the diluted this compound (or DMSO as a vehicle control) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time and the drug's mechanism (e.g., 72 to 120 hours).
-
-
Cell Viability Measurement (CellTiter-Glo):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Additional FAQs
Q2: What are the key cellular markers to confirm this compound's effect?
-
PARylation levels: A successful PARP inhibition should lead to a decrease in PAR levels in the cell, which can be detected by Western blot using an anti-PAR antibody.
-
γH2AX foci: Increased levels of γH2AX, a marker for DNA double-strand breaks, are expected, particularly in HR-deficient cells. This can be visualized by immunofluorescence or quantified by Western blot.
Q3: What are the appropriate controls for an this compound experiment?
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Untreated Control: Cells grown in media alone.
-
Positive Control (for HR deficiency): A known BRCA-mutant cell line that is sensitive to PARP inhibitors.
-
Negative Control (for HR proficiency): A wild-type or BRCA-complemented cell line that is resistant to PARP inhibitors.
By considering these common pitfalls and implementing robust experimental designs, researchers can generate more reliable and reproducible data when working with this compound and other PARP inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oaepublish.com [oaepublish.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Amelparib and Other Promising Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Amelparib (also known as JPI-289) with other notable neuroprotective compounds. The information presented is based on available preclinical data and is intended to inform further research and development in the field of neuroprotection.
Introduction to this compound
This compound is a potent, water-soluble inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 is a key mechanism in the cellular response to DNA damage and has been implicated in the pathophysiology of neuronal death in neurodegenerative diseases and ischemic stroke. By inhibiting PARP-1, this compound aims to prevent the depletion of cellular energy stores (NAD+ and ATP) and reduce apoptosis, thereby exerting a neuroprotective effect.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and selected comparator agents from preclinical studies. It is important to note that the majority of the available data comes from rodent models of ischemic stroke. Direct comparative studies across multiple species are limited.
Table 1: Efficacy in Rodent Models of Ischemic Stroke
| Compound | Species | Model | Key Efficacy Data | Reference |
| This compound (JPI-289) | Rat | tMCAO (2h) | - 53% reduction in infarct volume (10 mg/kg, 2h post-MCAO) - 56% reduction in apoptotic cells | [1] |
| Rat | pMCAO | - 16% reduction in infarct volume | [1] | |
| Veliparib (ABT-888) | Mouse | ICH | - Dose-dependent reduction in lesion volume - Improved motor function (5 mg/kg) | [2] |
| Rat & Pig | CCI | - Suppressed microglial activation | ||
| Fingolimod (FTY720) | Mouse | tMCAO | - Reduced infarct size, neurological deficit, and edema | [3] |
| Rat | Focal Ischemia | - Decreased infarct size | [3] | |
| N-butylphthalide (NBP) | Rat | MCAO/R | - Reduced neurological scores and cerebral infarct areas | [4] |
| Mouse | TBI | - Ameliorated neurological deficits and brain water content | ||
| Vinpocetine | Rat | pMCAO | - 42% reduction in infarct volume (3 mg/kg) | [5] |
| Human Urinary Kallidinogenase (HUK) | Rat | MCAO | - Overall 4.52% reduction in infarct size (meta-analysis) | [6] |
Note: tMCAO - transient Middle Cerebral Artery Occlusion; pMCAO - permanent Middle Cerebral Artery Occlusion; ICH - Intracerebral Hemorrhage; CCI - Controlled Cortical Impact; TBI - Traumatic Brain Injury.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for this compound)
Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effect of this compound.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: For transient MCAO (tMCAO), the suture is left in place for a predetermined period (e.g., 2 hours) and then withdrawn to allow reperfusion. For permanent MCAO (pMCAO), the suture is left in place permanently.
-
Drug Administration: this compound or vehicle is administered intravenously at the indicated doses and time points relative to the MCAO procedure.
-
Outcome Assessment: At 24 hours or other specified time points post-MCAO, neurological deficit scores are assessed. The animals are then euthanized, and brains are removed for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining and for histological analysis of apoptosis (e.g., TUNEL staining).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and the comparator neuroprotective agents.
Caption: this compound's neuroprotective mechanism via PARP-1 inhibition.
Caption: Mechanisms of action for comparator neuroprotective agents.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a neuroprotective agent like this compound.
References
- 1. Human urinary kallidinogenase in acute ischemic stroke: A single‐arm, multicenter, phase IV study (RESK study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veliparib exerts protective effects in intracerebral hemorrhage mice by inhibiting the inflammatory response and accelerating hematoma resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. jwatch.org [jwatch.org]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
Head-to-Head Comparison: Amelparib vs. Rucaparib in PARP Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors: Amelparib (also known as Fluzoparib or SHR-3162) and Rucaparib. Both agents are at the forefront of targeted cancer therapy, exploiting the concept of synthetic lethality in tumors with deficiencies in DNA damage repair mechanisms. This document synthesizes preclinical and clinical data to offer an objective evaluation of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Mechanism of Action: Targeting the DNA Damage Response
This compound and Rucaparib are potent inhibitors of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these drugs lead to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.
Rucaparib has demonstrated inhibitory activity against PARP-1, PARP-2, and PARP-3.[1][2] Preclinical studies have shown that Fluzoparib (this compound) is a potent inhibitor of PARP1 and PARP2.[3]
References
- 1. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of Amelparib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical safety profile of Amelparib (JPI-289) against other established Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support informed research and development decisions.
Executive Summary
This compound (also known as JPI-289) is a potent, orally active, and water-soluble inhibitor of PARP-1, currently under investigation as a potential neuroprotective agent for acute ischemic stroke. While comprehensive preclinical safety data for this compound is not as extensively published as for approved PARP inhibitors, available information points towards a safety profile with some similarities to other drugs in its class, particularly concerning hematological adverse effects. This guide synthesizes the accessible preclinical safety data for this compound and compares it with the known preclinical safety profiles of Olaparib, Niraparib, Rucaparib, and Talazoparib, which are primarily approved for various cancer therapies.
Comparative Preclinical Safety Data
The following tables summarize the available quantitative and qualitative preclinical safety data for this compound and other selected PARP inhibitors. It is important to note that direct cross-comparison is challenging due to variations in experimental designs, species used, and dosing regimens across different studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Cellular PAR Formation IC50 (nM) |
| This compound (JPI-289) | PARP-1 | 18.5 | 10.7 |
| Olaparib | PARP-1, PARP-2 | ~5 | ~1 |
| Niraparib | PARP-1, PARP-2 | ~3.8 | ~2.1 |
| Rucaparib | PARP-1, PARP-2, PARP-3 | ~1.4 | ~1.5 |
| Talazoparib | PARP-1, PARP-2 | ~0.57 | ~1.2 |
Table 2: Preclinical In Vivo Hematological and General Toxicity
| Compound | Species | Key Adverse Findings | Dose/Exposure Levels |
| This compound (JPI-289) | Dog | Reversible thrombocytopenia | Data not publicly available |
| Rat | No significant bodyweight loss in a xenograft model. | Data not publicly available | |
| Olaparib | Rat, Dog | Myelosuppression (anemia, neutropenia, thrombocytopenia), gastrointestinal toxicity, lymphoid depletion. | Dose-dependent effects observed in repeat-dose toxicity studies. |
| Niraparib | Rat, Dog | Myelosuppression (thrombocytopenia, anemia, neutropenia), gastrointestinal toxicity, hypertension. | Dose-dependent effects observed in repeat-dose toxicity studies. |
| Rucaparib | Rat, Dog | Myelosuppression (anemia), gastrointestinal toxicity, increased liver enzymes (AST/ALT), increased creatinine. | No toxicity observed with rucaparib alone in some mouse studies. |
| Talazoparib | Rat, Dog | Myelosuppression (pancytopenia), lymphoid depletion, testicular and epididymal degeneration/atrophy, follicular atresia of the ovary. | Effects observed at doses ≥0.04 mg/kg/day in rats and ≥0.01 mg/kg/day in dogs. |
Table 3: Genotoxicity and Embryo-Fetal Toxicity
| Compound | Genotoxicity | Embryo-Fetal Toxicity |
| This compound (JPI-289) | Data not publicly available | Data not publicly available |
| Olaparib | Clastogenic in vitro and in vivo. | Can cause fetal harm. |
| Niraparib | Clastogenic in vitro and in vivo. | Can cause fetal harm. |
| Rucaparib | Clastogenic in vitro. | Can cause embryo-fetal toxicity. |
| Talazoparib | Clastogenic in vitro and in vivo. | Can cause fetal harm, embryo-fetal death, and fetal malformations in rats. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the safety assessment of PARP inhibitors. These protocols are based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
In Vitro PARP1 Enzyme Inhibition Assay
Objective: To determine the concentration of the test compound that inhibits 50% of the PARP-1 enzymatic activity (IC50).
Methodology:
-
Reagents: Recombinant human PARP-1 enzyme, activated DNA (e.g., calf thymus DNA treated with DNase I), NAD+ (substrate), and a detection system. The detection can be based on various principles, including colorimetric, fluorometric, or chemiluminescent readouts that measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).
-
Procedure:
-
A reaction mixture containing the PARP-1 enzyme, activated DNA, and buffer is prepared in a microplate.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The plate is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the detection reagent is added.
-
The signal is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular PAR Formation Assay
Objective: To assess the ability of the test compound to inhibit PARP activity within intact cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., a cancer cell line or primary cells) is cultured in a microplate.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
DNA damage is induced using a genotoxic agent (e.g., hydrogen peroxide or MNNG) to activate PARP.
-
After a short incubation period, cells are fixed and permeabilized.
-
Cellular PAR levels are detected using an anti-PAR antibody followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection (ELISA-based method).
-
Alternatively, immunofluorescence microscopy can be used for visualization and quantification of PAR formation in individual cells.
-
-
Data Analysis: The signal intensity, which is proportional to the amount of PAR formed, is measured. The IC50 value is calculated as the concentration of the test compound that reduces the PAR signal by 50% compared to the control (genotoxic agent alone).
Repeated-Dose Toxicity Study in Rodents (e.g., Rat)
Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration for 28 or 90 days. This protocol is based on OECD Guidelines for the Testing of Chemicals, Sections 407 and 408.
Methodology:
-
Animals: Young, healthy adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Study Design:
-
At least three dose groups (low, mid, high) and a vehicle control group.
-
Animals are dosed daily by oral gavage for the duration of the study (28 or 90 days).
-
A satellite group for the high-dose and control groups may be included for a recovery period to assess the reversibility of any observed effects.
-
-
Observations and Examinations:
-
Clinical Observations: Daily checks for signs of toxicity, and weekly detailed clinical examinations.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination (and potentially at interim time points) for analysis of a comprehensive panel of parameters (e.g., red and white blood cell counts, platelet counts, liver enzymes, kidney function markers).
-
Urinalysis: Conducted at termination.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
-
-
Data Analysis: Statistical analysis is performed to identify any dose-related effects on the measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Signaling Pathways and Experimental Workflows
PARP-Mediated DNA Damage Repair Pathway
The primary mechanism of action of PARP inhibitors involves the disruption of the DNA damage response (DDR) pathway. Specifically, they target the repair of single-strand DNA breaks (SSBs).
Caption: PARP-1's role in DNA repair and its inhibition by this compound.
Off-Target Kinase Inhibition Signaling
Some PARP inhibitors have been shown to have off-target effects on various protein kinases, which may contribute to their toxicity profiles. The differential kinase inhibition profiles can explain some of the variations in adverse events observed among different PARP inhibitors.
Caption: Off-target kinase inhibition by some PARP inhibitors.
General Experimental Workflow for Preclinical Safety Assessment
The preclinical safety evaluation of a novel PARP inhibitor like this compound typically follows a structured workflow to meet regulatory requirements (e.g., ICH S9 guidelines).
Caption: A typical preclinical safety assessment workflow for a new drug.
Conclusion
The available preclinical data for this compound (JPI-289) suggests it is a potent PARP-1 inhibitor with a safety profile that includes hematological toxicity, specifically thrombocytopenia, which is a known class effect of PARP inhibitors. However, a comprehensive, direct comparison with other PARP inhibitors is limited by the lack of publicly available, detailed quantitative data from standardized preclinical toxicology studies for this compound. As this compound progresses through further development, the generation and publication of such data will be crucial for a more definitive assessment of its comparative safety. Researchers and drug developers should consider the methodologies and pathways outlined in this guide to inform their own studies and to contextualize emerging data on this compound and other novel PARP inhibitors.
JPI-289 for Long-Term Neurobehavioral Recovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective and neurorestorative agents to improve long-term neurobehavioral recovery following ischemic stroke is a critical area of research. This guide provides a comparative analysis of JPI-289, a novel Poly (ADP-ribose) Polymerase-1 (PARP-1) inhibitor, against other therapeutic alternatives. The information is presented to aid researchers in evaluating the potential of JPI-289 and to inform the design of future preclinical and clinical studies.
Mechanism of Action: JPI-289
JPI-289 is a potent inhibitor of PARP-1, an enzyme that plays a key role in the cellular response to DNA damage. In the context of ischemic stroke, the overactivation of PARP-1 contributes to neuronal cell death through various mechanisms, including apoptosis, necrosis, and neuroinflammation.[1][2][3] By inhibiting PARP-1, JPI-289 aims to mitigate these detrimental effects, thereby preserving neuronal tissue and promoting functional recovery.
The proposed signaling pathway for JPI-289's neuroprotective effect is illustrated below.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for JPI-289 and its alternatives.
Table 1: Preclinical Data in Animal Models of Ischemic Stroke
| Compound | Animal Model | Key Neurobehavioral Outcome | Time Point | Results | Citation |
| JPI-289 | Rat (tMCAO) | Improved neurological function | 28 days | Significant improvement in neurological function compared to control. | [2] |
| JPI-289 | Rat (tMCAO) | Infarct volume reduction | 24 hours | 53% reduction in infarct volume compared to control. | [2] |
| Uric Acid | Rodent | Improved sensorimotor function | 30 days | Marked improvement in sensorimotor function compared to control. | [4][5] |
| G-CSF | Animal models | Improved neurological deficit and limb placement | N/A | Significant improvement in motor impairment. | [6] |
Table 2: Clinical Data in Human Ischemic Stroke Patients
| Compound/Therapy | Study Population | Key Neurobehavioral Outcome | Time Point | Results | Citation |
| JPI-289 | Healthy Volunteers | Safety and Tolerability | N/A | Generally safe and well-tolerated in single and multiple ascending doses. | [7][8] |
| Nerinetide | Acute Ischemic Stroke Patients | Favorable functional outcome (mRS 0-2) | 90 days | No significant difference compared to placebo overall. Potential benefit in patients not receiving alteplase. | [9] |
| Edaravone | Atherothrombotic Stroke Patients (≥65 years) | Improved Activities of Daily Living (ADL) | Discharge | Associated with improved ADL (Adjusted OR: 1.18). | [10] |
| Uric Acid | N/A | N/A | N/A | Preclinical success suggests readiness for human clinical trials. | [4] |
| Citicoline | First-ever Ischemic Stroke Patients | Improved cognitive function (attention, executive function, temporal orientation) | 12 months | Statistically significant improvement compared to control. | [1][11] |
| Citicoline | First-ever Ischemic Stroke Patients | Better Quality of Life | 2 years | Associated with a better quality of life. | [12] |
| G-CSF | Acute Ischemic Stroke Patients | Improved neurological functioning (NIHSS, EMS, ESS, BI) | 12 months | Significant improvement compared to control group. | [13] |
| Standard of Care (Rehabilitation) | Stroke Survivors | Improved motor function, cognition, and other behaviors | Long-term | Plays a significant role in improving outcomes. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of JPI-289 and its alternatives.
Experimental Workflow for Preclinical Neurobehavioral Assessment
The following diagram illustrates a typical workflow for assessing the efficacy of a neuroprotective agent in an animal model of stroke.
Modified Neurological Severity Score (mNSS) Protocol for Rats
The mNSS is a composite scoring system used to evaluate motor, sensory, reflex, and balance deficits in rodent models of stroke.
-
Motor Tests (6 points):
-
Raising the rat by the tail (2 points):
-
1 point: Flexion of the forelimb.
-
1 point: Flexion of the hindlimb.
-
-
Walking on the floor (4 points):
-
1 point: Circling behavior.
-
3 points: Based on gait pattern (normal to severe hemiparesis).
-
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests for visual and tactile stimuli.
-
-
Beam Balance Tests (6 points):
-
Scored based on the ability to balance on beams of decreasing width.
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex, and evidence of seizures.
-
A total score of 18 points indicates severe neurological deficit, while a score of 0 indicates normal performance.
Rotarod Test Protocol for Rats
The rotarod test assesses motor coordination and balance.
-
Apparatus: A rotating rod, typically with a non-slip surface. The speed of rotation can be constant or accelerating.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test. They are then placed on the stationary or slowly rotating rod for a set period to acclimate.
-
Testing:
-
The rat is placed on the rotating rod.
-
The rod's speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded.
-
Multiple trials are conducted with inter-trial rest periods.
-
-
Data Analysis: The average latency to fall across trials is used as the measure of motor coordination.
Cylinder Test Protocol for Rats
The cylinder test evaluates forelimb use asymmetry, which is indicative of unilateral motor deficits.
-
Apparatus: A transparent cylinder, wide enough for the rat to turn around but not so wide that it discourages vertical exploration.
-
Procedure:
-
The rat is placed in the cylinder.
-
The animal's exploratory behavior is recorded for a set duration (e.g., 5 minutes).
-
The number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to support itself against the cylinder wall during vertical exploration is counted.
-
-
Data Analysis: The percentage of contralateral (to the brain lesion) forelimb use relative to the total number of forelimb placements is calculated to determine the degree of asymmetry.
Comparative Analysis and Future Directions
The available data suggests that JPI-289 holds promise as a neuroprotective agent for ischemic stroke, with preclinical studies demonstrating a reduction in infarct volume and improvement in neurological function. However, a direct comparison with other emerging and established therapies is challenging due to the lack of head-to-head studies and variations in experimental designs and outcome measures.
The logical relationship for evaluating and comparing these neuroprotective agents is outlined in the diagram below.
Future research should focus on:
-
Long-term preclinical studies of JPI-289: Extending the observation period beyond 28 days in animal models will provide more robust data on its long-term efficacy.
-
Direct comparative studies: Head-to-head preclinical and, eventually, clinical trials comparing JPI-289 with other promising agents like uric acid and citicoline are needed.
-
Standardized outcome measures: The use of consistent and comprehensive neurobehavioral assessment batteries across studies will facilitate more meaningful comparisons.
References
- 1. Long-term treatment with citicoline may improve poststroke vascular cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Treatment with Poly(ADP-Ribose) Polymerase-1 Inhibitor (JPI-289) Reduces Infarct Volume and Improves Long-Term Behavior in an Animal Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uric Acid Shows Promise as Novel Add-On Therapy for Ischemic Stroke in NIH-Funded Study [trial.medpath.com]
- 5. NIH-funded study identifies potential new stroke treatment | National Institutes of Health (NIH) [nih.gov]
- 6. Granulocyte-colony stimulating factor in experimental stroke and its effects on infarct size and functional outcome: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of a Neuroprotective Poly (ADP-ribose) Polymerase-1 Inhibitor, JPI-289, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 10. Association between edaravone use and activities of daily living in older patients with atherothrombotic stroke: an observational study using Japanese real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. mdpi.com [mdpi.com]
- 13. cmaj.ca [cmaj.ca]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Amelparib: A Guide for Laboratory Professionals
Key Chemical and Physical Properties of Amelparib
Understanding the properties of this compound is the first step toward its safe handling and disposal. This table summarizes key data points for the compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₅N₃O₃[1][4] |
| Molecular Weight | 343.42 g/mol [1][4][5] |
| CAS Number | 1227156-72-0[1][2] |
| Appearance | Powder[5] |
| Storage (Powder) | -20°C for 3 years[5] |
| Storage (in solvent) | -80°C for 1 year[5] |
Procedural Guidance for this compound Disposal
Given the potent biological activity of this compound as a PARP-1 inhibitor, it should be treated as a hazardous chemical waste.[1][2][3] The following step-by-step protocol outlines the recommended procedure for its disposal.
Experimental Protocol: this compound Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and empty containers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed hazardous waste disposal service.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or as recommended by your institution's safety office). Collect the rinsate as hazardous liquid waste. After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]
-
Spill Management: In the event of a spill, contain the spill using an appropriate absorbent material. Collect the contaminated absorbent material and dispose of it as solid hazardous waste.
Note: It is imperative to consult and adhere to your institution's specific hazardous waste management policies and local, state, and federal regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general guidelines and consulting with institutional safety protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for Amelparib
Amelparib is a potent, orally active, and water-soluble inhibitor of PARP-1.[1][2][3] As with many potent research compounds, particularly those classified as cytotoxic or hazardous drugs, stringent adherence to safety protocols is paramount to protect researchers and laboratory personnel from potential exposure. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidelines are based on best practices for handling potent and cytotoxic compounds in a laboratory setting.[4][5][6][7][8]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9] Below is a summary of recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves are recommended. Change gloves immediately if contaminated.[10] |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[10] |
| Eye Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are mandatory to protect from splashes. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[6][11] |
| Respiratory Protection | N95 Respirator or Higher | A fit-tested N95 respirator or a higher level of respiratory protection may be necessary when handling the powdered form of the compound or when there is a risk of aerosol generation.[6] |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is crucial to maintain a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, designated, and secure area, away from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature.[1]
Preparation and Handling:
-
All handling of this compound, especially the powdered form, should be conducted in a designated containment device, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Utilize disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.[5]
-
Employ "safe handling" techniques, such as using Luer-Lok syringes and avoiding activities that could generate aerosols.[5]
Decontamination and Cleaning:
-
At the end of each procedure, decontaminate all surfaces and equipment.
-
Use a suitable deactivating agent or a detergent and water solution for cleaning.[4]
-
All cleaning materials should be disposed of as hazardous waste.
Spill Management:
-
A spill kit specifically for cytotoxic drugs should be readily available.[4]
-
In the event of a spill, evacuate the area and follow established spill cleanup procedures.
-
Personnel involved in the cleanup must wear appropriate PPE.
Waste Disposal:
-
All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of as cytotoxic or hazardous waste.
-
Use designated, leak-proof, and clearly labeled waste containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 1227156-72-0 [m.chemicalbook.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. Shopping [cancerdiagnostics.com]
- 10. pogo.ca [pogo.ca]
- 11. dentalcare.com [dentalcare.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
